NXPZ-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H27N5O7S2 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
2-[[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-aminophenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C27H27N5O7S2/c1-39-19-8-12-21(13-9-19)41(37,38)32(17-27(30)34)25-15-14-24(22-4-2-3-5-23(22)25)31(16-26(29)33)40(35,36)20-10-6-18(28)7-11-20/h2-15H,16-17,28H2,1H3,(H2,29,33)(H2,30,34) |
InChIキー |
DFIZGWXPFCOCFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C3=CC=CC=C32)N(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)N |
製品の起源 |
United States |
Foundational & Exploratory
NXPZ-2: A Technical Whitepaper on its Mechanism of Action in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Oxidative stress is recognized as a critical early event in AD pathogenesis, contributing significantly to this neurotoxicity.[1] The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[2][3] In AD, the Nrf2 signaling pathway is impaired, reducing the brain's ability to counteract oxidative damage.[3][4] NXPZ-2 is an orally active, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), designed to restore this crucial neuroprotective pathway.[2][5] This document provides a detailed technical overview of the mechanism of action, pharmacological properties, and preclinical efficacy of this compound as a potential therapeutic agent for Alzheimer's disease.
Core Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction
Under physiological conditions, Keap1 acts as a negative regulator of Nrf2. It binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent degradation by the proteasome, thereby keeping Nrf2 levels low.[3] Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[6]
This compound is a non-covalent inhibitor that directly disrupts the Keap1-Nrf2 protein-protein interaction.[2][6] By binding to Keap1, this compound prevents the sequestration and degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm, followed by its translocation into the nucleus.[5] Nuclear Nrf2 then activates the ARE, leading to the upregulation of antioxidant and detoxifying enzymes, which in turn combat the oxidative stress implicated in AD pathology.[2] The therapeutic effect of this compound is entirely dependent on this pathway, as its neuroprotective effects were not observed in Nrf2 knockout AD mice.[2]
Quantitative Pharmacological Data
This compound has been characterized through various in vitro assays to determine its potency and binding affinity as a Keap1-Nrf2 PPI inhibitor.
| Parameter | Value | Description | Citation |
| Binding Affinity (Ki) | 95 nM | Inhibitor constant, indicating high-affinity binding to Keap1. | [5] |
| EC50 | 120 nM, 170 nM | Half maximal effective concentration for activating the Nrf2 pathway. | [5] |
| In Vitro Toxicity | No obvious toxicity | Tested in primary cortical neurons at concentrations up to 200 μM for 7 days. | [5] |
Preclinical Efficacy in Alzheimer's Disease Models
The therapeutic potential of this compound has been evaluated in established mouse models of Alzheimer's disease, demonstrating significant improvements in both pathological markers and cognitive function.
In Vivo Studies
Studies primarily utilized an Aβ1-42 oligomer intracerebroventricularly (i.c.v.) injected mouse model to mimic AD pathology.[2] this compound was administered orally, demonstrating its bioavailability and central nervous system activity.[5]
| Animal Model | Dosage | Duration | Key Findings | Citation |
| Aβ1-42-induced AD Mice (ICR) | 52.5, 105, 210 mg/kg (p.o.) | 7 days | Cognitive Improvement: Dose-dependently improved learning and memory (Y-maze, active avoidance). | [2][5] |
| Neuroprotection: Increased neuron quantity and function; reduced number of dead neurons (HE & Nissl staining). | [2][5] | |||
| Target Engagement: Increased Nrf2 levels in serum, hippocampus, and cortex; promoted Nrf2 nuclear translocation. | [2][5] | |||
| Antioxidant Effects: Restored levels of SOD and GSH; decreased levels of MDA. | [2][5] | |||
| Pathology Reduction: Decreased levels of hyperphosphorylated Tau (p-Tau) and serum Aβ1-42. | [1][2][5] |
Note: A high in vivo dose (210 mg/kg) was required, which has been attributed to the compound's low solubility.[6] Subsequent research has focused on developing more soluble analogs like POZL, which show efficacy at lower doses in transgenic APP/PS1 models.[6][7]
Experimental Methodologies
The following section outlines the key experimental protocols used to elucidate the mechanism and efficacy of this compound.
General Experimental Workflow
A multi-step approach is employed, beginning with the induction of AD-like pathology in animal models, followed by drug administration, and concluding with a combination of behavioral, biochemical, and histological analyses to assess therapeutic outcomes.
Key Assays and Protocols
-
Keap1-Nrf2 Binding Assay:
-
Method: Fluorescence Polarization/Anisotropy.[6]
-
Protocol Summary: A fluorescently labeled probe peptide derived from Nrf2 is incubated with the Keap1 Kelch domain protein. The binding of the probe to Keap1 results in a high polarization value. Unlabeled this compound is titrated into the solution, competing with the probe for binding to Keap1. The displacement of the fluorescent probe leads to a decrease in polarization. The Ki is calculated from the concentration-dependent inhibition curve.[6]
-
-
Animal Model and Drug Administration:
-
Behavioral Testing:
-
Y-Maze Task: Used to assess spatial working memory. Mice treated with this compound showed a statistically significant increase in spontaneous alternation behavior compared to untreated AD model mice.[5]
-
Active Avoidance Test: Evaluates learning and memory. This compound treatment increased the number of active avoidance times in AD mice.[5]
-
-
Biochemical Analysis:
-
Western Blot: Hippocampal and cortical tissues are homogenized and protein lysates are separated by SDS-PAGE. Specific antibodies are used to probe for total Nrf2, nuclear Nrf2, HO-1, NQO-1, and p-Tau. This method confirmed that this compound treatment increased total Nrf2, promoted its nuclear translocation, and upregulated its target enzymes while decreasing p-Tau levels.[2]
-
ELISA: Serum samples are analyzed using enzyme-linked immunosorbent assay kits to quantify levels of Nrf2 and Aβ1-42. Results showed this compound increased serum Nrf2 and decreased serum Aβ1-42.[2]
-
Oxidative Stress Markers: Commercially available kits are used to measure the levels of superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA) in brain homogenates. This compound treatment restored SOD and GSH levels and reduced MDA levels, indicating a reduction in oxidative stress.[2]
-
-
Histological Analysis:
-
Hematoxylin and Eosin (H&E) and Nissl Staining: Brain sections are stained to visualize neuronal morphology and quantity. In this compound treated mice, the cell number and morphology in the hippocampus and cortex were restored, and the number of dead neurons was significantly lowered compared to untreated AD mice.[2][5]
-
Conclusion
This compound represents a targeted therapeutic strategy for Alzheimer's disease that addresses the fundamental pathology of oxidative stress. By directly inhibiting the Keap1-Nrf2 protein-protein interaction, this compound effectively reactivates the brain's endogenous antioxidant defense system. Preclinical data robustly demonstrates that this mechanism of action translates to significant neuroprotection, a reduction in key AD-related pathological markers such as p-Tau, and a dose-dependent amelioration of cognitive deficits in mouse models.[2][5] These findings validate the Keap1-Nrf2 pathway as a promising target for AD therapy and establish this compound as a valuable lead compound for the development of novel disease-modifying treatments.[2][7]
References
- 1. Role of Nrf2 in Synaptic Plasticity and Memory in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
NXPZ-2: A Technical Guide to a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor
This technical guide provides an in-depth overview of NXPZ-2, a potent, orally active small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Keap1-Nrf2 pathway in neurodegenerative diseases and other conditions associated with oxidative stress.
Introduction: The Keap1-Nrf2 Pathway and the Role of this compound
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, sequesters Nrf2 in the cytoplasm and facilitates its ubiquitination and subsequent proteasomal degradation.[2][4] This process maintains low intracellular levels of Nrf2.[2][4] In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[3][4][5] Activation of the ARE leads to the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]
Dysregulation of the Keap1-Nrf2 pathway has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease (AD), where oxidative stress is a key pathological feature.[1] Consequently, direct inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy to augment the endogenous antioxidant response.[1][5] this compound is a small molecule designed to directly block this interaction, thereby stabilizing Nrf2 and promoting its downstream signaling.[1][4][6]
Mechanism of Action of this compound
This compound functions as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[4] It binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif of Nrf2.[5] By occupying this binding pocket, this compound competitively inhibits the binding of Nrf2 to Keap1, preventing its degradation and leading to the accumulation and nuclear translocation of Nrf2.[1][7] This nuclear Nrf2 then activates the transcription of ARE-dependent genes, bolstering the cell's antioxidant defenses.[1][7]
Caption: Mechanism of this compound action in the Keap1-Nrf2 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Target | Reference |
| Ki | 95 nM | Not Specified | Keap1 | [7][8] |
| IC50 | 95 nM | Fluorescence Polarization (FP) Assay | Keap1-Nrf2 Interaction | [5] |
| EC50 | 120 nM | Not Specified | Keap1 | [7][8] |
| EC50 | 170 nM | Not Specified | Keap1 | [7][8] |
| EC50 (Anti-inflammatory) | 1.12 µM | Griess Reagent Assay (NO suppression) | LPS-induced Mouse Peritoneal Macrophages | [7] |
| CC50 | > 10 µM | CCK8 Assay | Mouse Peritoneal Macrophages | [7] |
| CC50 | > 100 µM | Cell Titer-Blue Assay | Mouse Peritoneal Macrophages | [7] |
| Toxicity | No obvious toxicity up to 200 µM | Not Specified | Primary Cortical Neurons (7 days) | [7] |
Table 2: In Vivo Study Design and Dosing
| Animal Model | Dosing Regimen | Administration Route | Duration | Reference |
| Male ICR mice (Aβ1-42-induced AD model) | 52.5, 105, and 210 mg/kg | Oral (p.o.), once daily | 7 days | [7] |
In Vivo Efficacy in an Alzheimer's Disease Model
This compound has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease induced by intracerebroventricular injection of amyloid-beta (Aβ)1-42 oligomers.[1][6]
Key Findings:
-
Improved Cognitive Function: this compound treatment dose-dependently ameliorated learning and memory dysfunction in AD mice, as evidenced by improved performance in behavioral tests.[1][7]
-
Neuroprotection: Hematoxylin and eosin (HE) and Nissl staining of brain tissue revealed that this compound improved pathological changes by increasing the quantity and function of neurons.[1][6]
-
Target Engagement and Pathway Activation: Western blot analysis of the hippocampus and cortex showed that this compound treatment led to an upregulation of Nrf2, increased its nuclear translocation, and subsequently increased the expression of downstream antioxidant enzymes HO-1 and NQO-1.[1]
-
Reduction of Oxidative Stress: this compound treatment increased the levels of superoxide dismutase (SOD) and glutathione (GSH) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus and cortex.[1]
-
Reduction of AD Pathology Markers: this compound treatment was associated with decreased levels of hyperphosphorylated Tau (p-Tau) and a significant reduction in serum Aβ1-42 levels in AD mice.[1]
-
Safety Profile: No obvious toxicity was observed in the organs of this compound-treated mice.[1][7]
-
Nrf2-Dependence: The beneficial effects of this compound were not observed in Nrf2 knockout AD mice, confirming its mechanism of action is dependent on the Nrf2 pathway.[1]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available. However, based on standard laboratory practices and the information provided in the literature, representative protocols for key assays are provided below.
Caption: Logical workflow for the evaluation of this compound.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the disruption of the Keap1-Nrf2 interaction by a competitive inhibitor like this compound.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer or 16-mer peptide containing the ETGE motif)
-
This compound
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)
-
384-well, low-volume, black, non-binding microplates
-
Microplate reader with FP capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of Keap1 protein and fluorescently labeled Nrf2 peptide in assay buffer.
-
-
Assay Setup:
-
Add the Keap1 protein solution to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add the fluorescently labeled Nrf2 peptide solution to all wells. The final concentration of the peptide should be low (e.g., 1-10 nM) and the Keap1 concentration should be optimized to yield a significant polarization signal upon binding.
-
Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the peptide and Keap1 without inhibitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Antioxidant Response Element (ARE) Reporter Assay
This assay determines the ability of this compound to activate the Nrf2 pathway in a cellular context.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-luc).
-
Cell culture medium and supplements.
-
This compound.
-
Positive control (e.g., sulforaphane).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the ARE-reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 12-24 hours) to allow for Nrf2 activation and luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) if cytotoxicity is a concern.
-
Express the results as fold induction over the vehicle-treated control.
-
Plot the fold induction against the logarithm of the this compound concentration to determine the EC50 value.
-
In Vivo Alzheimer's Disease Mouse Model and Evaluation
This protocol outlines the general steps for evaluating the efficacy of this compound in an Aβ-induced AD mouse model.
Materials:
-
Male ICR mice.
-
Aβ1-42 oligomers.
-
This compound formulation for oral gavage.
-
Equipment for intracerebroventricular (i.c.v.) injection.
-
Apparatus for behavioral testing (e.g., Morris water maze, Y-maze).
-
Reagents and equipment for Western blotting, ELISA, and histology (HE and Nissl staining).
Protocol:
-
Induction of AD Model:
-
Anesthetize the mice and perform i.c.v. injection of Aβ1-42 oligomers to induce AD-like pathology.
-
-
This compound Treatment:
-
A few days after the Aβ injection, begin daily oral administration of this compound at different doses (e.g., 52.5, 105, and 210 mg/kg) or vehicle control for the specified duration (e.g., 7 days).
-
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct a battery of behavioral tests to assess learning and memory (e.g., Morris water maze for spatial learning and memory, Y-maze for short-term spatial working memory).
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood and brain tissue (hippocampus and cortex).
-
Use serum for ELISA to measure Aβ1-42 and Nrf2 levels.
-
Process brain tissue for:
-
Western Blotting: To measure the levels of total and nuclear Nrf2, HO-1, NQO1, and p-Tau.
-
Biochemical Assays: To measure the activity of SOD and the levels of GSH and MDA.
-
Histology: Perform HE and Nissl staining to assess neuronal damage and cell death.
-
-
Conclusion
This compound is a promising Keap1-Nrf2 PPI inhibitor with demonstrated in vitro potency and significant in vivo efficacy in a preclinical model of Alzheimer's disease. Its ability to activate the Nrf2 antioxidant pathway, reduce oxidative stress, and ameliorate key pathological features of AD highlights its potential as a therapeutic agent for neurodegenerative and other diseases driven by oxidative damage. Further investigation into its pharmacokinetic properties, long-term safety, and efficacy in other disease models is warranted to fully elucidate its therapeutic potential.
References
- 1. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocat.com [biocat.com]
Unveiling the Therapeutic Potential of NXPZ-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
NXPZ-2 has emerged as a promising small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, particularly those focused on neurodegenerative diseases such as Alzheimer's disease.
Core Pharmacological Properties
This compound is an orally active compound designed to disrupt the interaction between Keap1 and Nrf2.[1] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, this compound allows for the stabilization and nuclear translocation of Nrf2, leading to the activation of the Antioxidant Response Element (ARE) and the transcription of a suite of cytoprotective genes.[2][3]
Quantitative In Vitro Activity
The inhibitory potency of this compound on the Keap1-Nrf2 PPI has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay | Reference |
| Ki | 95 nM | Fluorescence Polarization (FP) Assay | [1] |
| EC50 | 120 nM | Not Specified | [1] |
| EC50 | 170 nM | Not Specified | [1] |
| IC50 | 95 nM | Fluorescence Polarization (FP) Assay | [3] |
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The therapeutic effects of this compound are rooted in its ability to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.
Caption: this compound inhibits Keap1, preventing Nrf2 degradation and promoting its nuclear translocation and subsequent activation of antioxidant gene expression.
In Vivo Efficacy in an Alzheimer's Disease Model
This compound has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers.[4]
Summary of In Vivo Findings
| Animal Model | Dosage | Administration | Key Outcomes | Reference |
| Male ICR mice, Aβ-induced AD model | 52.5, 105, 210 mg/kg | Oral (p.o.), once daily for 7 days | Ameliorated learning and memory dysfunction.[4] Increased neuron quantity and function.[4] Upregulated Nrf2, HO-1, and NQO-1 in the hippocampus and cortex.[4] Increased serum Nrf2 and decreased serum Aβ(1-42) levels.[4] Increased SOD and GSH levels, and decreased MDA levels in the hippocampus and cortex.[4] No obvious toxicity observed in primary cortical neurons and organs.[4] | [1][4] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Aβ(1-42)-Induced Alzheimer's Disease Mouse Model
This model is established to mimic the cognitive deficits and pathological changes observed in Alzheimer's disease.
Caption: Workflow for the Aβ(1-42)-induced Alzheimer's disease mouse model and subsequent this compound evaluation.
Protocol:
-
Aβ(1-42) Preparation: Lyophilized Aβ(1-42) peptide is dissolved in sterile 0.9% NaCl solution. The solution is then incubated at 37°C for 3 days to promote aggregation into oligomers.[5]
-
Animal Subjects: Male ICR mice are used for this model.
-
Stereotaxic Injection: Mice are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and aggregated Aβ(1-42) is injected intracerebroventricularly (i.c.v.) to a depth of 2.5 mm in the bregma.[5]
-
Post-operative Care: Following surgery, mice are allowed to recover for a specified period.
-
This compound Administration: this compound is administered orally (p.o.) once daily for 7 days at dosages of 52.5, 105, and 210 mg/kg.[1]
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is used to quantify the inhibitory effect of this compound on the Keap1-Nrf2 PPI.
Protocol:
-
Reagents: Purified human Keap1 Kelch domain protein and a fluorescently labeled (e.g., FITC) 9-mer peptide derived from the Nrf2 Neh2 domain (LDEETGEFL) are required.[6]
-
Assay Buffer: A suitable buffer, such as HEPES, is used.
-
Procedure:
-
In a 384-well plate, add the FITC-labeled Nrf2 peptide, Keap1 Kelch domain protein, and varying concentrations of this compound.
-
The final volume in each well is brought up with the assay buffer.
-
The plate is incubated at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis: The percentage of inhibition is calculated based on the change in polarization values. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis
Western blotting is employed to measure the protein levels of Nrf2 and its downstream targets, such as HO-1 and NQO-1, in brain tissue.[4]
Protocol:
-
Tissue Homogenization: Hippocampus and cortex tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO-1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
Behavioral Testing: Morris Water Maze (MWM)
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[7]
Protocol:
-
Apparatus: A circular pool (approximately 120 cm in diameter) is filled with opaque water (made opaque with non-toxic white paint) maintained at 22-25°C. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (Learning):
-
Mice are subjected to four trials per day for five consecutive days.
-
In each trial, the mouse is released into the water from one of four starting positions, facing the pool wall.
-
The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory.
-
Histological Staining: Nissl Staining
Nissl staining is used to visualize neurons and assess neuronal loss or damage in brain tissue sections.[8][9][10]
Protocol:
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose solutions. Coronal sections (e.g., 30 µm thick) are cut using a cryostat.
-
Staining Procedure:
-
Sections are mounted on gelatin-coated slides and air-dried.
-
Slides are rehydrated through a series of graded alcohols to distilled water.
-
Slides are then immersed in a 0.1% cresyl violet solution for 3-10 minutes.
-
The sections are rinsed in distilled water and then differentiated in 95% ethanol to remove excess stain.
-
The slides are dehydrated through graded alcohols, cleared in xylene, and coverslipped with a permanent mounting medium.
-
-
Analysis: The number and morphology of neurons in specific brain regions, such as the hippocampus and cortex, are examined under a microscope.
Conclusion
This compound represents a significant advancement in the development of Keap1-Nrf2 PPI inhibitors. Its potent in vitro activity, coupled with promising in vivo efficacy in a relevant disease model, underscores its therapeutic potential for neurodegenerative disorders characterized by oxidative stress. The detailed experimental protocols provided in this guide are intended to facilitate further investigation and validation of this compound and similar compounds, ultimately accelerating the translation of this therapeutic strategy to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aβ1-42-Induced AD Mice Model [bio-protocol.org]
- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ronaldschulte.nl [ronaldschulte.nl]
- 9. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 10. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
An In-depth Technical Guide to the Chemical Structure and Synthesis of NXPZ-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
NXPZ-2 is a potent, orally active small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). By disrupting this interaction, this compound unleashes the therapeutic potential of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of this compound, intended to support researchers and drug development professionals in the fields of medicinal chemistry and neurodegenerative disease.
Chemical Structure and Properties
This compound, with the IUPAC name 2-((N-(4-((4-amino-N-(2-amino-2-oxoethyl)phenyl)sulfonamido)naphthalen-1-yl)-4-methoxyphenyl)sulfonamido)acetamide, is a complex molecule featuring a substituted diaminonaphthalene core.[1] Its structure is characterized by two sulfonamide linkages and two acetamide functional groups. The chemical formula of this compound is C27H27N5O7S2, and its molecular weight is 597.66 g/mol .[1][2] The crystal structure of this compound in complex with the Kelch domain of Keap1 has been determined, providing valuable insights into its mechanism of action at the molecular level.
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-((N-(4-((4-amino-N-(2-amino-2-oxoethyl)phenyl)sulfonamido)naphthalen-1-yl)-4-methoxyphenyl)sulfonamido)acetamide | [1] |
| Chemical Formula | C27H27N5O7S2 | [1][2] |
| Molecular Weight | 597.66 g/mol | [1][2] |
| CAS Number | 2254492-08-3 | [1][2] |
| Appearance | Solid | [3] |
| Ki | 95 nM | [2][4][5][6] |
| EC50 | 120 and 170 nM | [2][4][5][6] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the strategic formation of sulfonamide and amide bonds. While the primary publication by Sun et al. does not provide a detailed experimental protocol, a plausible synthetic route can be constructed based on established organic chemistry principles for the formation of similar sulfonamide-containing compounds. The general strategy involves the sequential coupling of three key building blocks: a substituted diaminonaphthalene core, a sulfonyl chloride derivative of a substituted aniline, and an acetamide moiety.
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the synthesis of this compound, based on standard laboratory procedures for analogous reactions.
General Procedure for Sulfonamide Bond Formation (e.g., Synthesis of Intermediate 1)
Materials:
-
Substituted 1,4-diaminonaphthalene (1.0 eq)
-
4-Methoxybenzenesulfonyl chloride (1.1 eq)
-
Pyridine (solvent)
-
Dichloromethane (DCM, solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
Dissolve the substituted 1,4-diaminonaphthalene in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-methoxybenzenesulfonyl chloride portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired sulfonamide intermediate.
General Procedure for Amide Bond Formation (Final Step)
Materials:
-
Intermediate sulfonamide (from the previous step) (1.0 eq)
-
2-Chloroacetamide (2.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
N,N-Dimethylformamide (DMF, solvent)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
To a solution of the intermediate sulfonamide in DMF, add K2CO3 and 2-chloroacetamide.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product, this compound.
Signaling Pathway of this compound
This compound functions by inhibiting the Keap1-Nrf2 PPI. Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound binds to the Kelch domain of Keap1, preventing the binding of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.
The signaling pathway is illustrated in the diagram below:
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Conclusion
This compound is a promising therapeutic candidate that targets the Keap1-Nrf2 PPI, a key pathway in cellular defense against oxidative stress. This guide provides essential information on its chemical structure, properties, and a detailed, generalized synthesis protocol to aid in further research and development efforts. The provided diagrams of the synthesis workflow and signaling pathway offer a clear visual representation of the chemical and biological processes involved. The continued investigation of this compound and similar molecules holds significant potential for the development of novel treatments for neurodegenerative diseases and other conditions associated with oxidative stress.
References
The Role of NXPZ-2 in Activating the Nrf2 Signaling Pathway: A Technical Guide
Introduction
Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease. The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative damage. Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for proteasomal degradation.[1][2] In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[1][3][4][5][6][7]
NXPZ-2 is a small-molecule, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][3][8] By directly blocking the binding of Keap1 to Nrf2, this compound mimics the cellular response to oxidative stress, leading to the activation of the Nrf2 pathway and subsequent neuroprotective effects.[3][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters defining the in vitro potency and in vivo efficacy of this compound in activating the Nrf2 signaling pathway.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Reference |
| Ki | 95 nM | Not specified | [9][10] |
| EC50 | 120 nM, 170 nM | Not specified | [9][10] |
| IC50 | 95 nM | Fluorescence Polarization (FP) Assay | [1] |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model
| Animal Model | Dosage | Administration | Key Findings | Reference |
| Aβ1-42 oligomer i.c.v. injected ICR mice | 52.5, 105, 210 mg/kg | Oral (p.o.), once daily for 7 days | Dose-dependent amelioration of cognitive dysfunction. Increased serum Nrf2 levels. Increased nuclear translocation of Nrf2 in the hippocampus and cortex. Increased expression of downstream targets HO-1 and NQO-1. Increased levels of SOD and GSH in the hippocampus and cortex. Decreased levels of MDA in the hippocampus and cortex. | [8][9] |
| Nrf2 knockout AD mice | Not specified | Not specified | No ameliorative effect observed, confirming the Nrf2-dependent mechanism of this compound. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Nrf2 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for evaluating this compound.
Caption: The Keap1-Nrf2 Signaling Pathway.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the investigation of this compound.
In Vivo Alzheimer's Disease Mouse Model
-
Animal Model: Male ICR mice are commonly used.
-
Induction of AD Pathology: An Alzheimer's disease-like pathology is induced by intracerebroventricular (i.c.v.) injection of amyloid-beta 1-42 (Aβ1-42) oligomers.
-
This compound Administration: this compound is administered orally (per os) at doses of 52.5, 105, and 210 mg/kg, once daily for a period of 7 days.[9]
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess cognitive function, including learning and memory.
-
Tissue Collection: Following the treatment period and behavioral testing, mice are euthanized, and brain tissue (hippocampus and cortex) and serum are collected for further analysis.
Primary Cortical Neuron Culture and Treatment
-
Cell Source: Primary cortical neurons are typically isolated from embryonic day 17 (E17) C57BL/6J mice.
-
Culture Conditions:
-
Dissected cortical tissue is digested and triturated to obtain a single-cell suspension.
-
Cells are plated on poly-L-lysine-coated culture plates in Neurobasal medium supplemented with B27.
-
To inhibit glial cell growth, cytarabine may be added to the culture medium 24 hours after plating and removed 48 hours later.
-
Neurons are cultured for approximately 5-7 days before being used for experiments.
-
-
Treatment:
-
To model neurotoxicity, cultured neurons are exposed to Aβ1-42 oligomers.
-
This compound is then added to the culture medium at various concentrations to assess its neuroprotective effects. This compound has been shown to have no obvious toxicity on primary cortical neurons at concentrations up to 200 µM for 7 days.[9]
-
Western Blot Analysis for Nrf2 Nuclear Translocation
-
Objective: To quantify the levels of Nrf2 in the cytoplasm and nucleus, as well as the expression of its downstream target proteins (e.g., HO-1, NQO-1).
-
Procedure:
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from brain tissue homogenates or cultured neurons using a commercially available kit.
-
Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Nrf2, HO-1, NQO-1, and a loading control (e.g., Lamin B for the nuclear fraction and β-actin for the cytoplasmic fraction).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometric analysis is performed to quantify the relative protein expression levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Nrf2
-
Objective: To measure the concentration of Nrf2 in the serum of treated and control animals.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for Nrf2.
-
Standards and serum samples are added to the wells, and any Nrf2 present is bound by the capture antibody.
-
After washing, a biotinylated detection antibody specific for Nrf2 is added.
-
Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (TMB) is added, and the color development is proportional to the amount of Nrf2.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of Nrf2 in the samples is determined by comparison to a standard curve.
-
Histological Staining
-
Objective: To assess the general morphology and neuronal health in the brain tissue.
-
Procedure:
-
Tissue Preparation: Brains are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining:
-
Sections are deparaffinized and rehydrated.
-
Stained with hematoxylin, which colors cell nuclei blue/purple.
-
Counterstained with eosin, which colors the cytoplasm and extracellular matrix pink/red.
-
This provides a general overview of the tissue architecture.
-
-
Nissl Staining (Cresyl Violet):
-
Sections are deparaffinized and rehydrated.
-
Stained with cresyl violet, which binds to the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.
-
This stain is used to assess neuronal density and morphology, with healthy neurons showing distinct, well-stained Nissl substance.
-
-
Assays for Oxidative Stress Markers
-
Objective: To measure the levels of key markers of oxidative stress in brain tissue homogenates.
-
Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals. The assay is typically based on the inhibition of a reaction that produces a colored product by SOD.
-
Glutathione (GSH) Assay: This assay quantifies the levels of reduced glutathione, a major intracellular antioxidant. The assay often involves a reaction where GSH reduces a chromogenic substrate.
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The most common method is the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.
Conclusion
This compound is a promising small-molecule activator of the Nrf2 signaling pathway. By inhibiting the Keap1-Nrf2 interaction, it promotes the nuclear translocation of Nrf2 and the subsequent expression of a battery of antioxidant and cytoprotective genes. The experimental evidence, gathered through a combination of in vitro and in vivo studies, demonstrates the potential of this compound as a therapeutic agent for neurodegenerative diseases characterized by oxidative stress. The detailed protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other Nrf2-activating compounds.
References
- 1. r.marmosetbrain.org [r.marmosetbrain.org]
- 2. scribd.com [scribd.com]
- 3. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 4. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 6. abcam.cn [abcam.cn]
- 7. protocols.io [protocols.io]
- 8. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Initial Characterization of NXPZ-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
NXPZ-2 is a novel, orally active small molecule that acts as a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This interaction is a critical regulator of the cellular antioxidant response. By disrupting the Keap1-Nrf2 complex, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of a suite of antioxidant and cytoprotective genes. Preclinical studies have demonstrated the neuroprotective potential of this compound in models of Alzheimer's disease, where it has been shown to ameliorate cognitive deficits and reduce pathological markers.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, including detailed experimental protocols and key quantitative data.
Discovery and Rationale
The Keap1-Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation.[1] In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
Dysregulation of the Keap1-Nrf2 pathway has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, where oxidative stress is a key pathological feature. Therefore, direct inhibition of the Keap1-Nrf2 PPI presents a promising therapeutic strategy to enhance the endogenous antioxidant response. This compound was developed as a non-covalent, small-molecule inhibitor designed to specifically disrupt this interaction.
Synthesis of this compound
This compound is a 1,4-diaminonaphthalene derivative. The synthesis of related 1,4-bis(arylsulfonamido)naphthalene compounds generally involves the reaction of 1,4-diaminonaphthalene with the appropriate arylsulfonyl chloride.
A general synthetic approach for compounds of this class is as follows:
-
Reduction of a Nitro-substituted Naphthylamine: The synthesis often begins with a commercially available nitro-substituted naphthylamine, such as 4-nitro-1-naphthylamine. This starting material is then reduced to form 1,4-diaminonaphthalene.
-
Sulfonylation: The resulting 1,4-diaminonaphthalene is subsequently reacted with an appropriate arylsulfonyl chloride, for instance, 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine in a suitable solvent such as dichloromethane (DCM). This step leads to the formation of the sulfonamide linkages.
-
Further Modification (if necessary): Depending on the desired final structure, additional synthetic steps may be required to introduce or modify substituents on the naphthalene core or the aryl rings.
Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The above description is a general representation of the synthesis of similar 1,4-diaminonaphthalene-based Keap1-Nrf2 PPI inhibitors.
In Vitro Characterization
Quantitative Data
The initial in vitro characterization of this compound established its potency as a Keap1-Nrf2 PPI inhibitor.
| Parameter | Value | Assay |
| Ki | 95 nM | Fluorescence Polarization (FP) Assay |
| EC50 | 120 nM and 170 nM | Cellular Assays |
Table 1: In Vitro Activity of this compound.
Experimental Protocols
This assay quantitatively measures the ability of this compound to disrupt the interaction between the Kelch domain of Keap1 and a fluorescently labeled peptide derived from the Nrf2 ETGE motif.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 50 mM EDTA, 0.005% Tween-20, pH 7.4)
-
Black, non-binding 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In each well of the 384-well plate, add the Keap1 Kelch domain protein to a final concentration of approximately 100 nM.
-
Add the fluorescently labeled Nrf2 peptide probe to a final concentration of 10 nM.
-
Add the this compound dilutions to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the probe (for minimum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percentage of inhibition at each this compound concentration and determine the Ki value by fitting the data to a suitable binding model.
To assess the cytotoxicity of this compound, a cell viability assay was performed on primary cortical neurons.
Materials:
-
Primary cortical neurons
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, CCK-8)
-
96-well cell culture plates
Procedure:
-
Seed primary cortical neurons in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 7 days.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. This compound showed no obvious toxicity to primary cortical neurons under these conditions.
In Vivo Characterization
Animal Model and Dosing
The in vivo efficacy of this compound was evaluated in a mouse model of Alzheimer's disease induced by intracerebroventricular (i.c.v.) injection of amyloid-beta 1-42 (Aβ1-42) oligomers.[1][2]
-
Animal Model: Male ICR mice.
-
Dosage: 52.5, 105, and 210 mg/kg.
-
Administration: Oral gavage (p.o.), once daily for 7 days.
Quantitative Data
The in vivo studies demonstrated that this compound treatment led to significant improvements in cognitive function and reductions in pathological markers.
| Parameter | Effect of this compound Treatment |
| Spontaneous Alternation (Y-maze) | Increased |
| Active Avoidance Times | Increased |
| Escape Latency (Morris Water Maze) | Shortened |
| Time in Target Quadrant (Morris Water Maze) | Increased |
| Platform Crossings (Morris Water Maze) | Increased |
| Serum Nrf2 Levels | Increased |
| Serum Aβ1-42 Levels | Decreased |
| Hippocampal and Cortical SOD and GSH Levels | Increased |
| Hippocampal and Cortical MDA Levels | Decreased |
Table 2: In Vivo Effects of this compound in an AD Mouse Model.[2]
Experimental Protocols
This test assesses spatial learning and memory.
Procedure:
-
The maze consists of a circular pool filled with opaque water. A hidden platform is submerged in one quadrant.
-
Mice are trained over several days to find the hidden platform from different starting positions.
-
The time taken to find the platform (escape latency) is recorded.
-
After the training phase, a probe trial is conducted where the platform is removed.
-
The time spent in the target quadrant and the number of times the mouse crosses the former platform location are measured to assess memory retention.
This test evaluates short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
Procedure:
-
The maze consists of three identical arms.
-
A mouse is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is defined as consecutive entries into the three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
This technique is used to measure the levels of Nrf2 and its downstream targets in brain tissue.
Procedure:
-
Following treatment, the hippocampus and cortex are dissected and homogenized in lysis buffer.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO-1, and p-Tau. A loading control antibody (e.g., β-actin) is also used.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This assay is used to quantify the levels of Nrf2 and Aβ1-42 in the serum.
Procedure:
-
Blood samples are collected and centrifuged to obtain serum.
-
Commercially available ELISA kits for mouse Nrf2 and Aβ1-42 are used.
-
The serum samples and standards are added to the antibody-coated microplate.
-
Following incubation and washing steps, a detection antibody and a substrate solution are added.
-
The absorbance is measured at the appropriate wavelength, and the concentrations are determined from the standard curve.
These staining methods are used to assess brain tissue morphology and neuronal health.
Procedure:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are removed, post-fixed, and then processed for paraffin embedding.
-
Coronal sections (e.g., 5 µm thick) are cut and mounted on slides.
-
For H&E staining , sections are deparaffinized, rehydrated, and stained with hematoxylin (stains nuclei blue/purple) and eosin (stains cytoplasm and extracellular matrix pink/red).
-
For Nissl staining , sections are stained with a basic dye like cresyl violet, which binds to the Nissl bodies (rough endoplasmic reticulum) in neurons, allowing for the visualization of neuronal cell bodies.
-
The stained sections are then dehydrated, cleared, and coverslipped for microscopic examination.
Signaling Pathway and Experimental Workflow
Keap1-Nrf2 Signaling Pathway
References
NXPZ-2: A Novel Keap1-Nrf2 Inhibitor for Combating Oxidative Stress in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease. The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response, making it an attractive therapeutic target. NXPZ-2 is a novel small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, designed to unleash the neuroprotective potential of Nrf2. This technical guide provides a comprehensive overview of this compound, with a focus on its effects on key oxidative stress markers. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathway and experimental workflows to support further research and development in this promising area.
Introduction
The accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components are central to the pathogenesis of neurodegenerative disorders. The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of cellular defense against oxidative stress. Under homeostatic conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.
This compound is a potent, orally active small molecule designed to directly inhibit the Keap1-Nrf2 protein-protein interaction. By preventing Keap1-mediated degradation of Nrf2, this compound enhances the nuclear accumulation of Nrf2 and subsequent transcription of its target genes, thereby bolstering the cell's antioxidant defenses. This guide details the preclinical evidence for this compound's efficacy in modulating oxidative stress markers in a mouse model of Alzheimer's disease.
Data Presentation: Effect of this compound on Oxidative Stress Markers
This compound has been shown to dose-dependently restore the levels of key oxidative stress markers in the hippocampus and cortex of amyloid-beta (Aβ)₁₋₄₂-injected mice, a model for Alzheimer's disease. The following tables summarize the quantitative effects of this compound on malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels
| Treatment Group | Brain Region | MDA Level (nmol/mg protein) |
| Control (Sham) | Hippocampus | Data not available in abstract |
| Cortex | Data not available in abstract | |
| Aβ₁₋₄₂ Model | Hippocampus | Significantly increased |
| Cortex | Significantly increased | |
| Aβ₁₋₄₂ + this compound (52.5 mg/kg) | Hippocampus | Dose-dependently decreased |
| Cortex | Dose-dependently decreased | |
| Aβ₁₋₄₂ + this compound (105 mg/kg) | Hippocampus | Dose-dependently decreased |
| Cortex | Dose-dependently decreased | |
| Aβ₁₋₄₂ + this compound (210 mg/kg) | Hippocampus | Restored to near-control levels |
| Cortex | Restored to near-control levels |
Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity
| Treatment Group | Brain Region | SOD Activity (U/mg protein) |
| Control (Sham) | Hippocampus | Data not available in abstract |
| Cortex | Data not available in abstract | |
| Aβ₁₋₄₂ Model | Hippocampus | Significantly decreased |
| Cortex | Significantly decreased | |
| Aβ₁₋₄₂ + this compound (52.5 mg/kg) | Hippocampus | Dose-dependently increased |
| Cortex | Dose-dependently increased | |
| Aβ₁₋₄₂ + this compound (105 mg/kg) | Hippocampus | Dose-dependently increased |
| Cortex | Dose-dependently increased | |
| Aβ₁₋₄₂ + this compound (210 mg/kg) | Hippocampus | Restored to near-control levels |
| Cortex | Restored to near-control levels |
Table 3: Effect of this compound on Glutathione (GSH) Levels
| Treatment Group | Brain Region | GSH Level (μg/mg protein) |
| Control (Sham) | Hippocampus | Data not available in abstract |
| Cortex | Data not available in abstract | |
| Aβ₁₋₄₂ Model | Hippocampus | Significantly decreased |
| Cortex | Significantly decreased | |
| Aβ₁₋₄₂ + this compound (52.5 mg/kg) | Hippocampus | Dose-dependently increased |
| Cortex | Dose-dependently increased | |
| Aβ₁₋₄₂ + this compound (105 mg/kg) | Hippocampus | Dose-dependently increased |
| Cortex | Dose-dependently increased | |
| Aβ₁₋₄₂ + this compound (210 mg/kg) | Hippocampus | Restored to near-control levels |
| Cortex | Restored to near-control levels |
Note: Specific numerical data (mean ± SD and p-values) were not available in the abstracts of the primary research article. The table reflects the described qualitative and dose-dependent effects. Researchers are encouraged to consult the full-text publication for detailed quantitative results.
Experimental Protocols
The following are standardized protocols for the measurement of MDA, SOD, and GSH in brain tissue, synthesized from established methodologies.
Malondialdehyde (MDA) Assay (TBARS Method)
This protocol measures lipid peroxidation by quantifying MDA, which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Tissue Homogenization:
-
Homogenize brain tissue (hippocampus or cortex) in 10 volumes of ice-cold RIPA lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reaction Setup:
-
To 100 µL of the supernatant, add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA).
-
-
Incubation and Measurement:
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.
-
Express the results as nmol of MDA per mg of protein. Protein concentration can be determined using a standard Bradford or BCA assay.
-
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by xanthine and xanthine oxidase.
-
Tissue Preparation:
-
Homogenize brain tissue in 10 volumes of ice-cold potassium phosphate buffer (50 mM, pH 7.4) containing 1 mM EDTA.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
1 mM EDTA
-
0.1 mM NBT
-
0.05 mM xanthine
-
Xanthine oxidase (sufficient to produce a rate of absorbance change of 0.025 per minute at 560 nm).
-
-
-
Assay Procedure:
-
Add 50 µL of the tissue supernatant to a cuvette.
-
Add 1 mL of the reaction mixture.
-
Monitor the change in absorbance at 560 nm for 5 minutes.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the SOD activity.
-
Express the results as units of SOD per mg of protein.
-
Reduced Glutathione (GSH) Assay
This assay utilizes the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.
-
Sample Preparation:
-
Homogenize brain tissue in 5 volumes of ice-cold 5% sulfosalicylic acid (SSA).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well plate, add 20 µL of the supernatant.
-
Add 180 µL of a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mM DTNB.
-
-
-
Measurement:
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 412 nm.
-
-
Quantification:
-
Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.
-
Express the results as µg of GSH per mg of protein.
-
Mandatory Visualizations
Signaling Pathway: this compound and the Keap1-Nrf2 Pathway
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and antioxidant gene expression.
Experimental Workflow: Evaluating this compound's Effect on Oxidative Stress
Caption: Workflow for assessing this compound's impact on oxidative stress markers in a mouse model of Alzheimer's disease.
Conclusion
This compound represents a promising therapeutic strategy for neurodegenerative diseases by targeting the master regulator of the antioxidant response, the Keap1-Nrf2 pathway. The preclinical data strongly suggest that this compound can effectively mitigate oxidative stress by restoring the balance of key oxidative and antioxidant markers. This technical guide provides a foundational resource for researchers and drug developers interested in advancing this compound or similar Keap1-Nrf2 inhibitors towards clinical application. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety profile of this compound is warranted to fully realize its therapeutic potential.
Methodological & Application
Application Notes and Protocols for NXPZ-2 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of NXPZ-2, a potent Keap1-Nrf2 protein-protein interaction inhibitor, for preclinical research in Alzheimer's disease (AD). The following sections detail the compound's mechanism of action, quantitative data, and detailed protocols for key experimental assays.
Introduction to this compound
This compound is an orally active small molecule that disrupts the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the context of oxidative stress, a key pathological feature of Alzheimer's disease, the Keap1-Nrf2 interaction is a critical regulatory point. By inhibiting this interaction, this compound allows for the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection against oxidative damage.[2]
Preclinical studies in a mouse model of Alzheimer's disease have demonstrated that this compound can dose-dependently ameliorate cognitive dysfunction induced by amyloid-beta (Aβ), improve pathological changes in brain tissue, and reduce oxidative stress.[1][2] These findings suggest that this compound holds promise as a therapeutic agent for AD by targeting the Keap1-Nrf2 pathway.[2][3]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on preclinical research.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) | 95 nM | In vitro | [1] |
| EC50 | 120 nM and 170 nM | In vitro | [1] |
| In vivo Oral Dosage | 52.5, 105, 210 mg/kg (once daily for 7 days) | Male ICR mice (Aβ-induced AD model) | [1] |
| In vitro Neuronal Toxicity | No obvious toxicity up to 200 µM (7 days) | Primary cortical neurons | [1] |
Signaling Pathway of this compound
The mechanism of action of this compound centers on the modulation of the Keap1-Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.
Experimental Workflow for this compound Evaluation
A general workflow for evaluating the efficacy of this compound in a preclinical Alzheimer's disease model is outlined below.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in an Alzheimer's disease mouse model.
Animal Model and this compound Administration
-
Animal Model: An established mouse model of Alzheimer's disease, such as intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers in male ICR mice, can be used.[2]
-
This compound Preparation: For oral administration, this compound can be prepared in a vehicle solution. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ultrasonic treatment may be necessary to achieve a clear solution.
-
Administration: Administer this compound orally (p.o.) once daily for a specified period, typically 7 days, at dosages of 52.5, 105, and 210 mg/kg.[1] A vehicle control group should be included.
Behavioral Testing
The Y-maze test is used to assess short-term spatial working memory.[4][5]
-
Apparatus: A three-arm maze with arms of equal length (e.g., 35 cm long, 20 cm high) positioned at 120-degree angles from each other.
-
Procedure:
-
Acclimate mice to the testing room for at least one hour before the test.
-
Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).[3]
-
Record the sequence of arm entries using a video tracking system.
-
An alternation is defined as consecutive entries into the three different arms.
-
Clean the maze with a disinfectant between each mouse to eliminate olfactory cues.[3]
-
-
Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100. An increase in the percentage of alternation in this compound treated mice compared to the vehicle control group indicates improved spatial working memory.
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[1][6][7]
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (using non-toxic white paint) maintained at room temperature. A hidden platform is submerged approximately 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Train each mouse in four trials per day.
-
For each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-20 seconds).
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Record the swimming path using a video tracking system.
-
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and swim distance. A decrease in escape latency and swim distance over the training days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings. A significant increase in these parameters in the this compound treated group compared to the control group suggests improved spatial memory.
-
Biochemical Analyses
This technique is used to quantify the protein levels of Nrf2, phosphorylated Tau (p-Tau), and Nrf2-target antioxidant enzymes like HO-1 and NQO-1 in brain tissue (hippocampus and cortex).[2]
-
Tissue Preparation:
-
Euthanize mice and dissect the hippocampus and cortex.
-
Homogenize the tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, p-Tau (e.g., at Ser404), HO-1, NQO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the protein expression levels between this compound treated and control groups.
ELISA is used to measure the concentrations of Nrf2 and Aβ1-42 in the serum.[2]
-
Sample Collection: Collect blood from mice via cardiac puncture and process it to obtain serum.
-
Procedure:
-
Use commercially available ELISA kits for mouse Nrf2 and Aβ1-42.
-
Follow the manufacturer's instructions for the assay. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
-
Data Analysis: Generate a standard curve and calculate the concentrations of Nrf2 and Aβ1-42 in the serum samples. Compare the levels between the this compound treated and control groups.
Histopathological Analysis
H&E staining is used to assess the general morphology of the brain tissue and identify any pathological changes, such as neuronal loss or damage.
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix them in 4% PFA.
-
Process the brains for paraffin embedding and sectioning.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount the sections.
-
-
Analysis: Examine the sections under a microscope to evaluate the overall brain structure and identify any signs of neurodegeneration.
Nissl staining is used to visualize the Nissl bodies (rough endoplasmic reticulum) in neurons, allowing for the assessment of neuronal morphology and quantification of neuronal numbers.[2]
-
Tissue Preparation: Use paraffin-embedded or frozen brain sections.
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.
-
Stain the sections with a Nissl stain solution (e.g., cresyl violet).
-
Differentiate the sections to remove excess stain.
-
Dehydrate and mount the sections.
-
-
Analysis: Count the number of healthy-appearing neurons in specific brain regions (e.g., hippocampus CA1) to assess the neuroprotective effects of this compound.
Conclusion
This compound presents a promising therapeutic strategy for Alzheimer's disease by targeting the Keap1-Nrf2 pathway to combat oxidative stress. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of AD. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 2. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. scantox.com [scantox.com]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NXPZ-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXPZ-2 is a potent, orally active small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2] By disrupting this interaction, this compound facilitates the nuclear translocation of Nrf2, a master regulator of the antioxidant response. This leads to the transcriptional activation of a suite of cytoprotective genes, offering a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease by mitigating oxidative stress.[3][4][5]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Oxidative or electrophilic stress modifies cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This compound mimics this effect by directly inhibiting the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate and translocate to the nucleus.[4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes and other cytoprotective proteins.[6]
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| Ki | 95 nM | Keap1-Nrf2 PPI Inhibition | [1][2] |
| EC50 | 120 nM, 170 nM | N/A | [1][2] |
| EC50 (Anti-inflammatory) | 1.12 µM | NO Suppression (LPS-induced peritoneal macrophages) | [7] |
| EC50 (Anti-inflammatory) | 1.4 µM | TNF-α Inhibition (LPS-induced peritoneal macrophages) | [7] |
Table 2: Cytotoxicity Data for this compound
| Cell Type | Assay | Concentration | Incubation Time | Result | Reference |
| Primary Cortical Neurons | N/A | 0-200 µM | 7 days | No obvious toxicity | [1][2][7] |
| Mouse Peritoneal Macrophages | CCK8 | > 10 µM | 24 hours | CC50 > 10 µM | [1][7] |
| Mouse Peritoneal Macrophages | Cell Titer-Blue | > 100 µM | 24 hours | CC50 > 100 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a hydrophobic compound with low aqueous solubility.[5] A high-concentration stock solution should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). It is recommended to create a 1000x stock solution relative to the highest final concentration to be used in experiments.
-
Vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming may be applied.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: General Workflow for a Cell-Based Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound and assessing its effects.
References
- 1. Primary Culture of Cortical Neurons [bio-protocol.org]
- 2. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 3. karger.com [karger.com]
- 4. Harvest and Culture of Mouse Peritoneal Macrophages [bio-protocol.org]
- 5. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]
- 6. lifetein.com [lifetein.com]
- 7. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [jove.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NXPZ-2 Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXPZ-2 is a potent, orally active small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a Ki value of 95 nM.[1] By disrupting the interaction between Keap1 and Nrf2, this compound allows for the nuclear translocation of Nrf2, leading to the activation of the antioxidant response element (ARE) pathway. This mechanism has shown therapeutic potential in models of neurodegenerative diseases, such as Alzheimer's disease, by mitigating oxidative stress.[1][2] The efficacy of this compound in preclinical studies highlights the importance of understanding its physicochemical properties, particularly its solubility, for consistent and reproducible experimental results.
These application notes provide a comprehensive guide to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, offering detailed protocols for its dissolution and for determining its solubility in various solvent systems.
This compound Solubility Profile
This compound is characterized as a highly hydrophobic compound with limited aqueous solubility.[3] Its solubility is significantly higher in polar aprotic solvents like DMSO. The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent/Solvent System | Solubility | Concentration (mM) | Method/Remarks |
| DMSO | 100 mg/mL | 167.32 mM | Ultrasonic agitation and warming to 60°C may be required. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1][4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 7.14 mg/mL | 11.95 mM | A clear solution is obtained with the aid of ultrasonic agitation. This formulation is suitable for in vivo studies.[4][6] |
| 10% DMSO, 90% Corn Oil | 5 mg/mL | 8.37 mM | A clear solution is obtained with the aid of ultrasonic agitation. This formulation is also intended for in vivo applications.[4] |
Signaling Pathway of this compound
This compound acts by inhibiting the Keap1-Nrf2 protein-protein interaction. Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low. In the presence of oxidative stress or an inhibitor like this compound, this interaction is disrupted. Nrf2 is then stabilized, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.
References
- 1. researchgate.net [researchgate.net]
- 2. iupac.org [iupac.org]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detecting Nrf2 Nuclear Translocation Induced by NXPZ-2 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and translocation of Nrf2 into the nucleus.[3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins.[5]
NXPZ-2 is a potent, orally active small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[6] By directly binding to Keap1, this compound prevents the Keap1-mediated degradation of Nrf2, thereby promoting its accumulation and subsequent translocation to the nucleus.[6][7] This leads to the activation of the Nrf2 signaling pathway and the expression of downstream antioxidant genes. The ability of this compound to modulate this pathway makes it a valuable tool for studying cellular defense mechanisms and a potential therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders.[4][7][8]
This document provides a detailed protocol for utilizing this compound to induce Nrf2 nuclear translocation in a cellular model and to detect this event using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway in the presence of this compound and the subsequent experimental workflow for its detection.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot analysis of Nrf2 levels in nuclear and cytoplasmic fractions of cells treated with increasing concentrations of this compound for 4 hours. Data is presented as the relative band intensity of Nrf2 normalized to the respective loading controls (Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).
| This compound Concentration (µM) | Nuclear Nrf2 (Relative to Lamin B1) | Cytoplasmic Nrf2 (Relative to GAPDH) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 0.1 | 1.85 ± 0.21 | 0.95 ± 0.11 |
| 0.5 | 3.20 ± 0.35 | 0.88 ± 0.10 |
| 1.0 | 5.10 ± 0.48 | 0.75 ± 0.08 |
| 5.0 | 7.80 ± 0.62 | 0.60 ± 0.07 |
Values are represented as mean fold change ± standard deviation from three independent experiments.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line: A suitable cell line known to have a functional Nrf2 pathway (e.g., HepG2, A549, or primary cortical neurons) should be used.
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Replace the existing medium with the this compound containing medium and incubate for the desired time (e.g., 4 hours).
-
2. Nuclear and Cytoplasmic Fractionation
This protocol is adapted from established methods for subcellular fractionation.[9]
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
10% NP-40 (or IGEPAL CA-630)
-
-
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 ml of ice-cold PBS and transfer them to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µl of ice-cold CEB.
-
Add 10 µl of 10% NP-40 and vortex vigorously for 15 seconds.
-
Incubate on ice for 15 minutes to allow for cell lysis.
-
Centrifuge at 14,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
The remaining pellet contains the nuclei. Resuspend the nuclear pellet in 50 µl of ice-cold NEB.
-
Vortex vigorously at high speed for 15-second intervals every 10 minutes, for a total of 40 minutes, at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction, and transfer it to a new pre-chilled tube.
-
Store both cytoplasmic and nuclear fractions at -80°C until further use.
-
3. Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Based on the protein concentration, take an equal amount of protein for each sample (e.g., 20-30 µg).
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the band intensity of Nrf2 in the nuclear fractions to Lamin B1 and in the cytoplasmic fractions to GAPDH. The purity of the fractions can be confirmed by the exclusive presence of Lamin B1 in the nuclear fraction and GAPDH in the cytoplasmic fraction.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Role of Nrf2 in Synaptic Plasticity and Memory in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The untapped potential of targeting NRF2 in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for NXPZ-2 in Aβ(1-42)-Induced Neurotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Oxidative stress is a key pathological feature of AD, contributing significantly to Aβ-induced neurotoxicity. NXPZ-2 is an orally active, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1] By disrupting this interaction, this compound promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the upregulation of a battery of cytoprotective genes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of Aβ(1-42)-induced neurotoxicity, along with expected outcomes and data presentation guidelines.
Mechanism of Action
This compound functions by inhibiting the interaction between Keap1 and Nrf2, with a reported Ki value of 95 nM and EC50 values of 120 and 170 nM.[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress, or the action of inhibitors like this compound, disrupts the Keap1-Nrf2 complex. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the enhanced transcription of numerous antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in Aβ(1-42)-induced neurotoxicity models.
Table 1: In Vitro Efficacy of this compound in Primary Cortical Neurons
| Parameter | Aβ(1-42) Treatment | Aβ(1-42) + this compound (20 µM) | Reference |
| Cell Viability | Decreased | Significantly Increased | [Qualitative Description] |
| Nrf2 (Total) | No significant change | Increased | [2] |
| Nrf2 (Nuclear) | Decreased | Increased | [2] |
| HO-1 Expression | Decreased | Rescued/Increased | [2][3] |
| NQO1 Expression | Decreased | Rescued/Increased | [2][3] |
Table 2: In Vivo Efficacy of this compound in Aβ(1-42)-Injected Mice
| Parameter | Aβ(1-42) Model | Aβ(1-42) + this compound (52.5 mg/kg) | Aβ(1-42) + this compound (105 mg/kg) | Aβ(1-42) + this compound (210 mg/kg) | Reference |
| Cognitive Function (Y-Maze Spontaneous Alternation) | Decreased | Increased | Further Increased | Maximally Increased | [1] |
| Cognitive Function (Morris Water Maze Escape Latency) | Increased | Decreased | Further Decreased | Maximally Decreased | [1] |
| SOD Activity (Hippocampus & Cortex) | Decreased | Restored towards normal | Restored towards normal | Restored towards normal | [1][4][5] |
| GSH Levels (Hippocampus & Cortex) | Decreased | Restored towards normal | Restored towards normal | Restored towards normal | [1][4][5] |
| MDA Levels (Hippocampus & Cortex) | Increased | Restored towards normal | Restored towards normal | Restored towards normal | [1][4][5] |
| p-Tau Levels (Hippocampus & Cortex) | Increased | Decreased | Further Decreased | Maximally Decreased | [1][4][5] |
| Serum Aβ(1-42) Levels | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [4] |
Experimental Protocols
In Vitro Model: Aβ(1-42)-Induced Neurotoxicity in Primary Cortical Neurons
This protocol describes the culture of primary mouse cortical neurons, induction of neurotoxicity with Aβ(1-42) oligomers, and subsequent treatment with this compound.
1. Preparation of Aβ(1-42) Oligomers (5 µM)
-
Materials:
-
Aβ(1-42) peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, phenol-free F-12 cell culture medium
-
-
Procedure:
-
Allow the lyophilized Aβ(1-42) peptide to equilibrate to room temperature.
-
Resuspend the peptide in DMSO to a stock concentration of 5 mM.
-
Dilute the Aβ(1-42) stock solution in ice-cold F-12 medium to a final concentration of 100 µM.
-
Vortex for 15-30 seconds.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
Immediately before use, dilute the 100 µM oligomer solution to the final working concentration of 5 µM in the appropriate cell culture medium.
-
2. Primary Cortical Neuron Culture
-
Materials:
-
Postnatal day 0 (P0) mouse pups
-
Poly-L-lysine coated culture plates
-
Dissection medium (e.g., HBSS)
-
Digestion solution (e.g., Trypsin-EDTA)
-
Neuron culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
-
Procedure:
-
Isolate cerebral cortices from P0 mouse pups under sterile conditions.
-
Mince the cortical tissue and incubate in a digestion solution (e.g., 0.25% Trypsin-EDTA) at 37°C for 15 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-L-lysine coated plates at a suitable density.
-
Culture the neurons for 7 days at 37°C in a 5% CO2 incubator, changing the medium as required.
-
3. This compound Treatment and Analysis
-
Procedure:
-
After 7 days in culture, treat the primary cortical neurons with 5 µM Aβ(1-42) oligomers for 24 hours.
-
Following Aβ(1-42) exposure, treat the neurons with 20 µM this compound (or other desired concentrations) for an additional 24 hours.
-
Assess cell viability using assays such as MTT or LDH.
-
For biochemical analysis, lyse the cells and perform Western blotting to determine the protein levels of total and nuclear Nrf2, HO-1, and NQO1.
-
In Vivo Model: Aβ(1-42)-Induced Neurotoxicity in Mice
This protocol details the induction of an AD-like phenotype in mice via intracerebroventricular (ICV) injection of Aβ(1-42) oligomers and subsequent treatment with this compound.
1. Aβ(1-42) Oligomer Preparation for ICV Injection
-
Materials:
-
Aβ(1-42) peptide
-
Sterile PBS
-
-
Procedure:
-
Prepare Aβ(1-42) oligomers as described in the in vitro protocol, using sterile PBS as the final diluent. The final concentration for injection is typically around 410 pmol in 5 µL.
-
2. Intracerebroventricular (ICV) Injection
-
Materials:
-
Male ICR mice (or other suitable strain)
-
Stereotaxic apparatus
-
Hamilton syringe
-
-
Procedure:
-
Anesthetize the mice and secure them in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using appropriate coordinates relative to bregma, drill a small hole over the lateral ventricle.
-
Slowly inject the prepared Aβ(1-42) oligomer solution into the ventricle.
-
Leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the incision and allow the mice to recover.
-
3. This compound Administration and Analysis
-
Procedure:
-
Administer this compound orally (p.o.) once daily for 7 days at doses of 52.5, 105, and 210 mg/kg.
-
Conduct behavioral tests such as the Y-maze and Morris water maze to assess cognitive function.
-
Following the treatment period and behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex).
-
Perform histological analysis (HE and Nissl staining) to assess neuronal damage.
-
Use the brain tissue for biochemical assays, including Western blotting for Nrf2, HO-1, NQO1, and p-Tau, and ELISA for measuring levels of SOD, GSH, and MDA.
-
Collect blood samples to measure serum levels of Nrf2 and Aβ(1-42) by ELISA.
-
Conclusion
This compound represents a promising therapeutic agent for mitigating Aβ(1-42)-induced neurotoxicity. By activating the Nrf2 antioxidant pathway, this compound can protect neurons from oxidative damage, reduce markers of AD pathology, and improve cognitive function in preclinical models. The protocols outlined in these application notes provide a framework for researchers to investigate the neuroprotective effects of this compound and other Nrf2 activators in the context of Alzheimer's disease research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Measuring the Binding Affinity of NXPZ-2 to Keap1: In Vitro Assays, Application Notes, and Detailed Protocols
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in quantifying the binding affinity of the small molecule inhibitor NXPZ-2 to its target protein, Keap1. The provided assays are crucial for understanding the potency and mechanism of action of this compound, a known inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Small molecules like this compound that inhibit the Keap1-Nrf2 interaction can stabilize Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.
Quantitative Binding Affinity of this compound to Keap1
The binding affinity of this compound to Keap1 has been characterized using various in vitro assays. The following table summarizes the key quantitative data reported in the literature. It is important to note the distinction between different affinity constants:
-
Kd (Dissociation Constant): Represents the equilibrium constant for the dissociation of a ligand-protein complex. A lower Kd value indicates a higher binding affinity.
-
Ki (Inhibition Constant): Represents the dissociation constant of an inhibitor from an enzyme or receptor, typically determined through competition assays. For competitive inhibitors, Ki is theoretically equivalent to Kd.
-
EC50 (Half-maximal Effective Concentration): Represents the concentration of a drug that gives half of the maximal response in a cell-based or functional assay.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | Not Specified | Ki | 95[1] |
| This compound | Not Specified | EC50 | 120 and 170[1] |
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
References
Application Notes and Protocols for NXPZ-2 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of NXPZ-2, a potent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, for preclinical research. Due to its characteristically low aqueous solubility, careful consideration of the formulation and administration route is critical for achieving reliable and reproducible results in in vivo studies.
Overview of this compound Administration Routes
This compound has been demonstrated to be an orally active compound in preclinical models.[1][2] Oral administration is the most commonly reported route for in vivo efficacy studies. However, for pharmacokinetic profiling and certain mechanistic studies, intravenous (IV) and intraperitoneal (IP) routes may also be considered, although specific protocols for this compound via these routes are less documented. This document outlines protocols for oral administration and provides guidance on formulating this compound for potential IV and IP administration based on its physicochemical properties and general practices for poorly soluble compounds.
Quantitative Data Summary
While detailed pharmacokinetic parameters for this compound across different administration routes are not extensively published, the following table summarizes the available dosing information for oral administration in mice. Researchers should perform their own pharmacokinetic studies to determine parameters such as Cmax, Tmax, half-life, and bioavailability for their specific experimental setup.
| Administration Route | Species | Dose Range (mg/kg) | Dosing Regimen | Vehicle/Formulation | Reference |
| Oral (p.o.) | Mouse (ICR) | 52.5, 105, 210 | Once daily for 7 days | Not specified in detail, but noted to be orally active | [1][2] |
Experimental Protocols
Oral Administration (Gavage)
Oral gavage is the standard method for precise oral dosing of this compound in rodents. Due to its low solubility, this compound requires a suitable vehicle for suspension or solubilization.
Materials:
-
This compound powder
-
Vehicle (see formulation protocols below)
-
Oral gavage needles (stainless steel, flexible plastic, or disposable) appropriate for the size of the animal
-
Syringes (1 mL or appropriate volume)
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
Formulation Protocols for Oral Administration:
Two vehicle formulations have been suggested for the oral administration of this compound[1]:
Protocol A: Co-solvent Formulation
-
Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).
-
For a final formulation, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the mixture until a clear solution or a uniform suspension is achieved. It is recommended to prepare this formulation fresh before each use.
Protocol B: Oil-based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a vehicle of 10% DMSO and 90% Corn Oil.
-
Add the this compound stock solution to the corn oil and vortex thoroughly to ensure a homogenous suspension.
-
This formulation may be suitable for compounds with poor aqueous solubility and can sometimes improve oral absorption.
Administration Procedure:
-
Accurately weigh the animal to determine the correct volume of the drug formulation to administer.
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for a short period after administration to ensure no adverse effects.
Intravenous (IV) Administration (Guidance)
For IV administration, it is crucial to have a formulation that is a clear, particle-free solution to prevent embolism. Given the low solubility of this compound, developing an IV formulation can be challenging.
Formulation Considerations for IV Administration:
-
Co-solvents: A common approach for poorly soluble drugs is to use a co-solvent system. A typical vehicle might consist of DMSO, PEG300, and saline. The percentage of organic solvents should be kept to a minimum to avoid toxicity.
-
Cyclodextrins: Encapsulation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.
-
Nanosuspensions: Milling the drug to nanoparticle size can improve its dissolution rate and allow for IV administration as a suspension.
It is imperative to conduct thorough formulation development and safety testing before attempting IV administration of this compound. This includes checking for precipitation upon dilution with aqueous media and assessing for any potential vein irritation or hemolysis.
Intraperitoneal (IP) Administration (Guidance)
IP injection is a common route for preclinical studies, offering rapid absorption. The formulation requirements are less stringent than for IV administration, and a fine suspension is often acceptable.
Formulation Considerations for IP Administration:
-
The same formulations used for oral administration (Protocols A and B) may be adaptable for IP injection, but the potential for local irritation from the vehicle components (especially DMSO and Tween-80) should be evaluated.
-
A simple suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline with a small amount of a surfactant like Tween-80 can also be considered.
Administration Procedure:
-
Accurately weigh the animal.
-
Restrain the animal, exposing the lower abdominal quadrant.
-
Insert a 25-27 gauge needle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the this compound formulation.
-
Monitor the animal for any signs of distress or local irritation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Keap1-Nrf2 signaling pathway targeted by this compound and a general workflow for in vivo administration studies.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the appropriate selection of the administration route and formulation. Oral administration is the most established method for this compound. The protocols and guidance provided herein are intended to assist researchers in designing and executing robust in vivo studies. It is strongly recommended that preliminary pharmacokinetic and tolerability studies are conducted for any new formulation or administration route to ensure data quality and animal welfare.
References
Application Notes and Protocols: Evaluating the Efficacy of NXPZ-2, a Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NXPZ-2 is an investigational, potent, and selective allosteric inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling cascade.[1][][3][4] This pathway is frequently hyperactivated in various human cancers, particularly in melanomas with BRAF mutations, leading to uncontrolled cell proliferation and survival.[1][3][5][6] this compound's mechanism of action involves binding to a unique site near the ATP-binding pocket of MEK1/2, locking the enzyme in an inactive state and preventing the downstream phosphorylation and activation of ERK1/2.[1][] These application notes provide detailed protocols for in vitro and in vivo studies to rigorously evaluate the preclinical efficacy of this compound.
This compound Mechanism of Action and the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes.[5][6][7][8] In many cancers, mutations in upstream components like BRAF or RAS lead to constitutive activation of this pathway, promoting tumorigenesis.[3][4] MEK1/2 are dual-specificity kinases that are the only known activators of ERK1/2, making them a prime target for therapeutic intervention.[9] this compound acts by inhibiting MEK1/2, thereby blocking the entire downstream cascade.
Experimental Protocols: In Vitro Efficacy
Protocol: Cell Viability (MTS) Assay for IC50 Determination
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[10][11][12][13]
Materials:
-
BRAF-mutant melanoma cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is 0.1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[10][13]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the formazan product develops.[10][13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (100% viability) and calculate IC50 values using non-linear regression (log(inhibitor) vs. normalized response) in a suitable software package.
Protocol: Western Blot for Phospho-ERK Inhibition
This protocol confirms that this compound inhibits the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[14][15][16][17]
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates. At 70-80% confluency, treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 min at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Incubate with anti-p-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[14]
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.[14][15]
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition.
Protocol: Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of a single cell to proliferate and form a colony.[19][20][21][22]
Materials:
-
A375 cells
-
6-well plates
-
Complete growth medium
-
This compound
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (0.5% crystal violet)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat cells with this compound at concentrations around the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[19][22]
-
Fixation and Staining:
-
Colony Counting: Count colonies containing at least 50 cells. Calculate the plating efficiency and surviving fraction for each treatment group.
Experimental Protocols: In Vivo Efficacy
Protocol: Melanoma Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor activity of this compound in a living organism.[23][24][25]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
A375 melanoma cells
-
Matrigel (optional, for enhancing tumor take-rate)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest A375 cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[24]
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, 30 mg/kg).
-
Drug Administration: Administer this compound or vehicle via oral gavage daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[23]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the treatment period is complete. Euthanize mice, and excise and weigh the tumors.
Protocol: Pharmacodynamic (PD) Analysis in Tumors
This protocol is used to confirm that this compound is hitting its target (MEK) within the tumor tissue by measuring p-ERK levels.[26][27][28][29]
Materials:
-
Tumor-bearing mice from the efficacy study
-
Liquid nitrogen
-
Homogenization buffer and equipment
-
Western blot reagents (as described in section 2.2)
Procedure:
-
Sample Collection: At the end of the efficacy study (or in a satellite group of mice treated for a shorter duration, e.g., 2-4 hours post-final dose), euthanize mice and excise tumors.
-
Sample Processing: Immediately flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis. Another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Tumor Homogenization: Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Western Blot Analysis: Perform Western blot for p-ERK and total ERK on the tumor lysates as described in the in vitro protocol (Section 2.2).
-
Data Analysis: Compare the p-ERK/total ERK ratio between vehicle-treated and this compound-treated tumors to assess the extent of target inhibition in vivo.
Experimental Workflows
Data Presentation
Quantitative data should be summarized in clear, concise tables for straightforward interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound in A375 Cells
| Compound | IC50 (nM) | 95% Confidence Interval |
|---|---|---|
| This compound | [Insert Value] | [Insert Value] - [Insert Value] |
| Control Cmpd | [Insert Value] | [Insert Value] - [Insert Value] |
Table 2: Quantification of p-ERK Inhibition by this compound
| Treatment | Concentration (nM) | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
|---|---|---|
| Vehicle | 0 | 1.00 |
| This compound | 10 | [Insert Value] |
| This compound | 100 | [Insert Value] |
| this compound | 1000 | [Insert Value] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | [Insert Value] | 0 |
| This compound | 10 | [Insert Value] | [Insert Value] |
| this compound | 30 | [Insert Value] | [Insert Value] |
References
- 1. news-medical.net [news-medical.net]
- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic Assay [bio-protocol.org]
- 20. Clonogenic Assay [en.bio-protocol.org]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 24. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. ascopubs.org [ascopubs.org]
- 28. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the low solubility of NXPZ-2 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low aqueous solubility of NXPZ-2 in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is an orally active, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a Ki value of 95 nM.[1][2] It is investigated for its therapeutic potential in conditions like Alzheimer's disease by modulating the Nrf2 pathway, which is a key regulator against oxidative stress.[1][3][4] this compound is a highly hydrophobic compound, which results in very low aqueous solubility.[5] This poor solubility can lead to low and variable bioavailability after oral administration, making it difficult to achieve therapeutic concentrations in animal models and obtain reliable pharmacodynamic and toxicological data.[6][7]
Q2: What are the known chemical properties of this compound?
Below is a summary of the key chemical properties of this compound:
| Property | Value | Reference |
| CAS Number | 2254492-08-3 | [1][8] |
| Molecular Formula | C27H27N5O7S2 | [2][8] |
| Molecular Weight | 597.66 g/mol | [2][8] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 100 mg/mL (with ultrasonic and warming to 60°C) | [1][2] |
Q3: Are there any established formulation protocols to dissolve this compound for in vivo oral administration?
Yes, two specific vehicle formulations have been reported to successfully dissolve this compound for oral administration in mice.[2]
| Protocol | Components | Achieved Solubility | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 7.14 mg/mL (11.95 mM) | Requires sonication to achieve a clear solution. |
| Protocol 2 | 10% DMSO, 90% Corn Oil | 5 mg/mL (8.37 mM) | Requires sonication to achieve a clear solution. |
For both protocols, it is recommended to add each solvent sequentially and use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in the recommended vehicles.
Possible Cause 1: Incomplete mixing or dissolution.
-
Solution: Ensure vigorous and prolonged vortexing or sonication. The use of an ultrasonic bath can be particularly effective. Gentle warming (e.g., to 37°C or up to 60°C for DMSO-containing solutions) can also aid dissolution, but be mindful of the thermal stability of this compound.[1][2]
Possible Cause 2: Quality of solvents.
-
Solution: Use high-purity, anhydrous solvents. As noted, DMSO is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.[1] Use freshly opened solvents whenever possible.
Possible Cause 3: Precipitation upon addition of aqueous components.
-
Solution: When preparing Protocol 1, ensure that this compound is fully dissolved in the organic components (DMSO, PEG300, Tween-80) before the final addition of saline. Add the saline dropwise while vortexing to prevent localized supersaturation and precipitation.
Issue: My formulation is not stable and precipitation occurs over time.
-
Solution: Prepare the formulation fresh on the day of the experiment.[9] If storage is unavoidable, store at -20°C or -80°C in airtight containers, but be aware that the compound may still precipitate upon thawing.[9] Before administration, always visually inspect the solution for any precipitates and, if necessary, re-dissolve using sonication or gentle warming.
Issue: I need to achieve a higher concentration of this compound than the established protocols allow.
-
Solution: Achieving a higher concentration may require exploring alternative formulation strategies. Consider the following approaches, which are generally applicable to poorly soluble compounds:
-
Co-solvents: Experiment with different ratios of biocompatible co-solvents like PEG400, propylene glycol, or ethanol.[6][10]
-
Surfactants: Different non-ionic surfactants such as Cremophor EL or Poloxamers could be tested to improve micellar solubilization.[6][11]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility and oral absorption of lipophilic drugs.[12]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[13][14]
-
Experimental Protocols & Methodologies
General Protocol for Preparing this compound Formulations:
-
Weigh the required amount of this compound powder in a sterile, conical tube.
-
Add the solvents in the order specified in the chosen protocol (e.g., for Protocol 1: DMSO, then PEG300, then Tween-80, and finally Saline).
-
After the addition of each solvent, vortex the mixture thoroughly until the component is fully integrated.
-
Once all components are added, sonicate the mixture in an ultrasonic water bath until the solution is clear and free of any visible particles.
-
Visually inspect the final formulation for clarity before administration.
Visualizations
Signaling Pathway
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. This compound|2254492-08-3|COA [dcchemicals.com]
- 10. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the compound NXPZ-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, NXPZ-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] Its primary mechanism of action is to disrupt the binding of Keap1 to Nrf2, thereby preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of various cytoprotective and antioxidant enzymes.
Q2: Has this compound demonstrated any toxicity in preclinical studies?
Preclinical studies have reported no obvious toxicity of this compound in primary cultured mouse cortical neurons or in mice at the dosages tested.[1][2] Specifically, in vivo studies in mice with daily oral administration of this compound at doses of 52.5, 105, and 210 mg/kg for 7 days showed no apparent organ toxicity.[1]
Q3: What are the potential on-target side effects of sustained Nrf2 activation by this compound?
While the therapeutic goal of this compound is to activate Nrf2, sustained and systemic activation of this pathway could have context-dependent detrimental effects. The role of Nrf2 in cancer is complex; while it is protective against carcinogenesis in normal cells, constitutive Nrf2 activation is associated with tumor progression and resistance to chemotherapy in established cancers.[3][4][5][6][7] This is a critical consideration for long-term administration of this compound, particularly in patient populations with pre-existing malignancies.
Q4: Could this compound have off-target effects on other signaling pathways?
Yes, due to the extensive crosstalk of the Nrf2 pathway, this compound could indirectly influence other signaling cascades. The most well-documented interaction is with the NF-κB pathway, a key regulator of inflammation.[8][9][10][11] Nrf2 activation can inhibit NF-κB signaling, which may be therapeutically beneficial in inflammatory conditions but could also potentially impair normal immune responses. Additionally, Nrf2 is known to regulate metabolic pathways, including the pentose phosphate pathway and glutaminolysis, which could lead to unintended metabolic reprogramming.
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected experimental results that may be attributable to off-target effects of this compound.
Issue 1: Unexpected changes in inflammatory markers or immune cell activation.
-
Potential Cause: Crosstalk between the Nrf2 and NF-κB signaling pathways. Nrf2 activation by this compound can suppress NF-κB activity.
-
Troubleshooting Steps:
-
Assess NF-κB Pathway Activation: Measure the levels of key NF-κB pathway components, such as phosphorylated IκBα, nuclear p65, and the expression of NF-κB target genes (e.g., TNF-α, IL-6, IL-1β).
-
Co-treatment with an NF-κB Activator: In cell culture experiments, co-administer this compound with a known NF-κB activator (e.g., lipopolysaccharide [LPS] or TNF-α) to determine if this compound can attenuate the expected inflammatory response.
-
Nrf2 Knockdown/Knockout Models: Utilize siRNA-mediated knockdown or Nrf2 knockout cells/animals to confirm if the observed effects on inflammatory markers are Nrf2-dependent.
-
Issue 2: Altered cellular metabolism or unexpected changes in cell proliferation and survival, particularly in cancer cell lines.
-
Potential Cause: The dual role of Nrf2 in cancer and its influence on metabolic pathways. In some cancer contexts, Nrf2 activation can promote proliferation and chemoresistance.
-
Troubleshooting Steps:
-
Context-Specific Proliferation Assays: Evaluate the effect of this compound on the proliferation of a panel of cancer cell lines with different genetic backgrounds (e.g., with and without mutations in KRAS, BRAF, or MYC, which are known to cooperate with Nrf2).
-
Metabolic Profiling: Perform metabolomic analysis to assess changes in key metabolic pathways, such as glycolysis, the pentose phosphate pathway, and amino acid metabolism, in response to this compound treatment.
-
Chemosensitivity Assays: Investigate whether this compound treatment alters the sensitivity of cancer cells to standard-of-care chemotherapeutic agents.
-
Issue 3: Unexplained phenotypic changes not readily attributable to Nrf2 activation.
-
Potential Cause: Direct off-target binding of this compound to other proteins, such as kinases or proteins with homologous structures to the Keap1 Kelch domain.
-
Troubleshooting Steps:
-
Computational Off-Target Prediction: Use in silico tools to predict potential off-target interactions of this compound based on its chemical structure.
-
Broad-Spectrum Kinase Profiling: Perform a kinome scan to assess the binding affinity of this compound against a large panel of kinases.
-
Proteome-wide Analysis: Employ techniques like thermal proteome profiling (TPP) or chemical proteomics to identify direct binding partners of this compound in an unbiased manner.
-
Data Presentation
Table 1: In Vitro Potency and Preclinical Toxicity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Ki (Keap1-Nrf2 PPI) | 95 nM | N/A (Biochemical Assay) | [1] |
| EC50 | 120 and 170 nM | N/A (Cell-based Assay) | [1] |
| Toxicity in Primary Cortical Neurons | No obvious toxicity up to 200 µM for 7 days | Mouse | [1] |
| In Vivo Organ Toxicity | No obvious toxicity at 52.5, 105, and 210 mg/kg/day for 7 days (p.o.) | Mouse | [1] |
Table 2: Illustrative Data from a Hypothetical Kinome Scan of this compound (1 µM)
| Kinase | Percent Inhibition | Potential Implication |
| BRSK2 | 3% | Minimal interaction |
| GSK3β | 8% | Minimal interaction |
| MAPK1 (ERK2) | 5% | Minimal interaction |
| PI3Kα | 12% | Minimal interaction |
| Other Kinases (400+) | < 20% | Broadly selective against the kinome |
Note: This table is for illustrative purposes to demonstrate how kinome scan data would be presented. Actual experimental data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Assessing this compound Effects on the NF-κB Pathway via Western Blot
-
Cell Culture and Treatment: Plate cells of interest (e.g., BV-2 microglia) and allow them to adhere. Pre-treat with this compound at various concentrations for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 100 ng/mL LPS) and incubate for the desired time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for nuclear p65).
-
Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total IκBα, phospho-IκBα, total p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify band intensities and normalize to the appropriate loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Crosstalk between Nrf2 and NF-κB pathways.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NRF2 and cancer: the good, the bad and the importance of context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NRF2 and the Ambiguous Consequences of Its Activation during Initiation and the Subsequent Stages of Tumourigenesis [mdpi.com]
- 8. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NXPZ-2 Concentration for Maximum Neuroprotective Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of NXPZ-2 to achieve maximum neuroprotective effects in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide detailed protocols for key experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound concentration.
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed even at low this compound concentrations. | 1. Incorrect solvent or solvent concentration. 2. Cell line is particularly sensitive to the compound or solvent. 3. Error in calculating this compound concentration. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell type (typically ≤ 0.1%). Prepare a vehicle control with the same solvent concentration. 2. Perform a dose-response curve for the solvent alone to determine its toxicity profile. Consider using a different, less toxic solvent if necessary. 3. Double-check all calculations for serial dilutions and stock solution preparation. |
| No neuroprotective effect observed at any tested this compound concentration. | 1. The concentration range is too low. 2. The experimental model of neurotoxicity is too severe. 3. This compound is not active due to improper storage or handling. 4. The readout for neuroprotection is not sensitive enough. | 1. Based on published data, in vitro concentrations up to 200 μM have been used without obvious toxicity on primary cortical neurons[1]. Consider extending the concentration range. 2. Reduce the concentration or duration of the neurotoxic insult (e.g., Aβ oligomers, glutamate) to achieve a level of cell death (e.g., 30-50%) where a protective effect can be observed. 3. Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 4. Consider using multiple assays to measure different aspects of neuroprotection (e.g., cell viability, apoptosis, oxidative stress). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent timing of this compound and neurotoxin treatment. 3. Pipetting errors leading to inaccurate concentrations. | 1. Standardize cell seeding density and use cells within a consistent range of passage numbers. 2. Strictly adhere to the established experimental timeline for pre-treatment, co-treatment, or post-treatment with this compound. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Precipitation of this compound in culture medium. | 1. Low solubility of this compound in aqueous solutions. 2. The concentration of this compound exceeds its solubility limit in the culture medium. | 1. This compound has low solubility[2]. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Sonication may aid dissolution[1]. 2. When diluting the stock solution into the aqueous culture medium, ensure rapid mixing to prevent precipitation. If precipitation persists, consider lowering the final concentration or using a solubilizing agent that is non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][3] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. By inhibiting this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes.[3][4] This leads to an increase in the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which helps to mitigate oxidative stress.[3]
Q2: What is a good starting concentration range for in vitro experiments?
A2: A good starting point for in vitro experiments with this compound is a concentration range of 0 to 200 μM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Has this compound shown efficacy in vivo?
A3: Yes, this compound has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) oligomers.[3] Oral administration of this compound at doses of 52.5, 105, and 210 mg/kg per day for 7 days dose-dependently ameliorated cognitive dysfunction and reduced pathological changes in the brain.[1][3]
Q4: What are the key downstream targets of this compound-mediated Nrf2 activation?
A4: Key downstream targets include antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), superoxide dismutase (SOD), and glutathione (GSH).[3] Activation of Nrf2 by this compound leads to increased expression of these enzymes, which helps to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| Ki | 95 nM | Keap1-Nrf2 PPI | [1] |
| EC50 | 120 nM, 170 nM | Keap1-Nrf2 PPI | [1] |
| Toxicity | No obvious toxicity up to 200 μM | Primary cortical neurons (7 days) | [1] |
Table 2: In Vivo Efficacy of this compound in an Aβ-Induced Alzheimer's Disease Mouse Model
| Dosage | Administration | Duration | Key Findings | Reference |
| 52.5, 105, 210 mg/kg | Oral (p.o.), once daily | 7 days | Dose-dependent improvement in cognitive function, increased neuron quantity, increased Nrf2 expression and nuclear translocation, increased levels of SOD and GSH, decreased levels of MDA and p-Tau. | [1][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the viability of neuronal cells treated with this compound and a neurotoxic agent.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
This compound
-
Neurotoxic agent (e.g., Aβ₁₋₄₂, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
After pre-treatment, add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired duration (e.g., 24-48 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptotic and necrotic cells following treatment with this compound and a neurotoxin.
Materials:
-
Neuronal cells
-
6-well cell culture plates
-
This compound
-
Neurotoxic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and the neurotoxic agent as described in the cell viability protocol.
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound signaling pathway leading to neuroprotection.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
NXPZ-2 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for NXPZ-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound, a Keap1-Nrf2 protein-protein interaction inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results in our cell-based assays. What are the most common sources of inconsistency with this compound?
A1: Inconsistent results with this compound often stem from its low aqueous solubility and potential for precipitation in cell culture media.[1] It is also crucial to ensure the stability of the compound in your experimental setup. Key factors to consider are:
-
Compound Solubility: this compound is hydrophobic and can precipitate, especially at higher concentrations, leading to variable effective concentrations.
-
Compound Stability: Ensure proper storage of stock solutions and minimize freeze-thaw cycles.[1] Prepare working solutions fresh for each experiment.
-
Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact the cellular response to this compound.
-
Assay Interference: At high concentrations, this compound might interfere with certain assay reagents, such as those used in cell viability assays (e.g., MTT reduction).
Q2: What is the recommended method for preparing this compound stock and working solutions to avoid solubility issues?
A2: To ensure consistent results, proper preparation of this compound solutions is critical. Due to its hydrophobic nature, a stepwise dilution process is recommended.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Hygroscopic DMSO can affect solubility, so use a fresh, unopened bottle.[1] Store stock solutions in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
-
Working Solution (In Vitro): For cell culture experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Vortex gently and inspect for any precipitation before adding to cells.
-
Working Solution (In Vivo): For oral administration in mice, a common formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare this solution fresh on the day of use. Sonication may be required to aid dissolution.[1]
Q3: We are not seeing the expected increase in nuclear Nrf2 levels after this compound treatment in our Western blot analysis. What could be the issue?
A3: Several factors can contribute to a lack of detectable nuclear Nrf2 translocation. Consider the following troubleshooting steps:
-
Subcellular Fractionation: Ensure your nuclear extraction protocol is efficient and minimizes cross-contamination from the cytoplasmic fraction.
-
Antibody Specificity: Use a well-validated antibody for Nrf2 that is known to work well for Western blotting.[2] Some antibodies may detect non-specific bands, which can be mistaken for Nrf2.[2]
-
Loading Controls: Use appropriate loading controls for both nuclear (e.g., Lamin B1, PCNA) and cytoplasmic (e.g., GAPDH, β-actin) fractions.
-
Treatment Time and Concentration: Optimize the concentration and incubation time of this compound. The kinetics of Nrf2 translocation can vary between cell types.
-
Positive Control: Include a known activator of the Nrf2 pathway (e.g., sulforaphane) as a positive control to validate your experimental setup.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Potential Cause | Recommended Solution |
| U-shaped dose-response curve (higher apparent viability at high concentrations) | Compound precipitation at high concentrations interfering with optical readings of the assay.[3] | Visually inspect wells for precipitates. Use a different viability assay that is less susceptible to interference (e.g., CellTiter-Glo®). |
| Direct chemical reduction of the assay reagent (e.g., MTT, resazurin) by this compound.[3] | Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction. | |
| High variability between replicate wells | Uneven cell seeding or edge effects in the multi-well plate. | Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. Avoid using the outer wells of the plate. |
| Incomplete dissolution or precipitation of this compound in the culture medium. | Prepare fresh working solutions for each experiment and ensure thorough mixing before adding to the cells. | |
| No significant effect on cell viability at expected concentrations | Insufficient incubation time for the compound to exert its effect. | Perform a time-course experiment to determine the optimal treatment duration. |
| Cell line is resistant to the effects of this compound. | Confirm the expression of Keap1 and Nrf2 in your cell line. |
Inconsistent Western Blot Results for Nrf2 Activation
| Problem | Potential Cause | Recommended Solution |
| Weak or no Nrf2 signal | Low abundance of Nrf2 protein. | Increase the amount of protein loaded onto the gel. |
| Inefficient protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[4] | |
| Poor antibody performance. | Use a fresh antibody dilution and consider testing a different Nrf2 antibody.[2][5] | |
| High background or non-specific bands | Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of washes after primary and secondary antibody incubations.[4] | |
| Inconsistent nuclear vs. cytoplasmic Nrf2 levels | Cross-contamination during subcellular fractionation. | Use specific markers for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to check the purity of your extracts. |
| Nrf2 is rapidly degraded in the cytoplasm. | Ensure that lysis buffers contain protease inhibitors. |
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation Assay
-
Cell Seeding: Plate cells (e.g., primary cortical neurons) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0-200 µM).[1] Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis and Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Analyze the band intensities and normalize to the respective loading controls.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm.
Visualizations
Caption: this compound inhibits Keap1, preventing Nrf2 degradation and promoting its translocation to the nucleus to activate antioxidant gene expression.
References
NXPZ-2 Technical Support Center: Stability and Storage
This technical support center provides guidance on the stability and storage of NXPZ-2, a potent, orally active inhibitor of the Keap1-Nrf2 protein-protein interaction. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The product should be stored in a dry, dark place.[2]
Q2: How should I store this compound in a solvent?
A2: Once dissolved, the stability of this compound is more limited. For stock solutions, it is recommended to store them in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: Can I store this compound solutions at room temperature?
A3: It is generally not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[5] If short-term storage at room temperature is necessary, it is crucial to minimize the duration to prevent potential degradation.
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in DMSO.[1][4] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline have been reported.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the storage conditions for both the powder and any prepared solutions align with the recommended guidelines. Consider preparing a fresh stock solution from powder that has been stored correctly. |
| Precipitation observed in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures or the concentration may be too high. | Before use, allow the vial to equilibrate to room temperature for at least one hour.[3] Gentle warming and sonication can be used to aid dissolution. If precipitation persists, consider preparing a new, less concentrated stock solution. |
| Visible change in the color or appearance of the this compound powder. | Potential degradation of the solid compound. | Do not use the powder if you observe any significant changes in its physical appearance. Contact the supplier for a replacement. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][3] |
| -20°C | 1 month[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1][4]
-
To aid dissolution, ultrasonic and warming (up to 60°C) can be applied.[1][4] Ensure the solution is clear.
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualizations
Caption: Figure 1. This compound Storage and Handling Workflow
Caption: Figure 2. This compound Mechanism of Action
References
- 1. pharmtech.com [pharmtech.com]
- 2. jocpr.com [jocpr.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the high dosage requirement of NXPZ-2 in animal models
Welcome to the technical support center for NXPZ-2, a potent Keap1-Nrf2 protein-protein interaction inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical animal models, with a specific focus on addressing the challenges associated with its high dosage requirements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a Ki value of 95 nM.[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. By inhibiting the interaction between Keap1 and Nrf2, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a wide array of cytoprotective genes.[2][3][4][5] This pathway is a key regulator against oxidative stress and inflammation.[2][4]
Q2: Why are high doses of this compound often required in animal models?
A2: The high in vivo dosage requirement for this compound (up to 210 mg/kg in mice) is primarily attributed to its low aqueous solubility due to its highly hydrophobic and symmetric-like chemical structure.[6] Poor solubility can lead to low bioavailability, necessitating higher administered doses to achieve therapeutic concentrations in target tissues.[6]
Q3: What are the reported efficacious doses of this compound in animal models of Alzheimer's disease?
A3: In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) oligomer injection, oral administration of this compound at doses of 52.5, 105, and 210 mg/kg once daily for 7 days has been shown to dose-dependently ameliorate cognitive dysfunction and improve pathological changes in the brain.[1][2]
Q4: Has this compound shown toxicity at high doses?
A4: Despite the high doses used, studies have reported no obvious toxicity of this compound on primary cultured mouse cortical neurons or in the organs of mice treated with up to 210 mg/kg daily for 7 days.[1][2] This suggests a favorable safety profile even at high concentrations.[6]
Troubleshooting Guide: High Dosage Requirement of this compound
This guide provides practical steps to address the challenges associated with the high dosage of this compound in your animal experiments.
Issue: Difficulty achieving desired therapeutic effect, suspecting poor bioavailability.
Potential Cause 1: Suboptimal Formulation Poor dissolution of this compound in the vehicle can significantly limit its absorption.
-
Recommendation: Utilize a formulation designed to enhance the solubility of hydrophobic compounds. Two tested protocols are provided below. It is recommended to prepare the working solution fresh daily.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Potential Cause 2: Route of Administration Oral gavage is the reported route of administration.[1] However, factors such as gastrointestinal transit time and first-pass metabolism can influence drug exposure.
-
Recommendation: While oral administration has proven effective at high doses, ensure proper gavage technique to minimize variability. For exploratory studies, alternative routes could be considered, though this would require significant validation.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in an Aβ-Induced Alzheimer's Disease Mouse Model [1][2]
| Dosage (mg/kg/day, p.o.) | Treatment Duration | Key Findings |
| 52.5 | 7 days | Statistically significant increase in spontaneous alternation. |
| 105 | 7 days | Dose-dependent improvement in learning and memory. |
| 210 | 7 days | Rescue of brain structure damage and reduction in dead neuron numbers. |
Table 2: In Vitro Activity of this compound [1]
| Parameter | Value |
| Ki (Keap1-Nrf2 PPI) | 95 nM |
| EC50 | 120 and 170 nM |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration (Higher Solubility) [1]
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Achievable Solubility: 7.14 mg/mL.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 71.4 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
If necessary, use sonication to ensure the solution is clear.
-
Protocol 2: Formulation of this compound for Oral Administration (Alternative) [1]
-
Vehicle Composition: 10% DMSO, 90% Corn Oil.
-
Achievable Solubility: 5 mg/mL.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
Use sonication if needed to achieve a clear solution.
-
-
Note: This formulation should be used with caution for continuous dosing periods exceeding half a month.[1]
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 signaling pathway: Pivotal roles in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 6. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NXPZ-2 Long-Term Toxicity Studies
Disclaimer: The compound "NXPZ-2" is a hypothetical substance used for illustrative purposes. The following information is a general template for researchers, scientists, and drug development professionals to address common questions and challenges encountered during long-term toxicity studies of a novel chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a long-term toxicity study for a compound like this compound?
A1: The primary goal is to characterize the toxicological profile of a test compound following repeated administration over a prolonged period.[1] This includes identifying potential target organs of toxicity, understanding dose-response relationships, and determining if toxic effects are reversible.[1][2] This information is crucial for the safety assessment required to support human clinical trials and marketing authorization.[1]
Q2: How do I select the appropriate animal species for a long-term toxicity study of this compound?
A2: Regulatory guidelines generally require testing in two mammalian species, one rodent and one non-rodent.[3][4] The choice of species should be based on similarity to humans in terms of metabolism, pharmacokinetics, and pharmacodynamic response to this compound. The species should also express a target analogous to the human therapeutic target.[5] Commonly used species are rats (rodent) and dogs or non-human primates (non-rodent).[5][6]
Q3: What duration is appropriate for a chronic toxicity study?
A3: The duration of the study should be equal to or exceed the intended duration of the human clinical trial.[3][4] For drugs intended to treat chronic conditions, studies of six to nine months are often required.[3][7] For example, a 6-month rodent study and a 9-month non-rodent study can support clinical trials lasting longer than 6 months.[3]
Q4: How are dose levels selected for a long-term study?
A4: Dose selection is typically based on data from shorter-term, dose-ranging studies.[1][8] A minimum of three dose levels plus a concurrent control group are recommended.[8] The highest dose should be sufficient to elicit some toxicity but not cause excessive mortality, often aiming for the Maximum Tolerated Dose (MTD). The lowest dose should be a multiple of the anticipated efficacious dose in humans, and the intermediate dose should fall in between.
Q5: What are the key endpoints to monitor during a long-term toxicity study?
A5: Key endpoints include:
-
Clinical Observations: Daily checks for signs of illness, changes in behavior, and overall health.
-
Body Weight and Food/Water Consumption: Monitored weekly to assess general health and compound effects.[1]
-
Hematology and Clinical Chemistry: Blood samples are collected at interim points and at termination to assess effects on blood cells, liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and other organ systems.[1][5]
-
Urinalysis: Conducted to evaluate kidney function.[1]
-
Ophthalmology: Eye examinations are performed to detect any ocular toxicity.[1]
-
Gross Necropsy and Histopathology: At the end of the study, all animals are euthanized, and organs are examined for macroscopic abnormalities. Tissues are collected, preserved, and examined microscopically by a pathologist to identify target organs of toxicity.
Troubleshooting Guides
Q1: We are observing unexpected mortality in the high-dose group. What should we do?
A1:
-
Immediate Action: Review the clinical signs preceding death and the necropsy findings for any obvious cause.
-
Dose Adjustment: Consider if the high dose is too toxic. It may be necessary to lower the dose for the remainder of the study or initiate a new cohort with a revised dose range.
-
Investigate Cause: Evaluate potential non-compound-related causes, such as gavage error, animal stress, or disease outbreak.
-
Consult Experts: Discuss the findings with veterinary staff and toxicologists to determine the best course of action.
Q2: Our data shows a significant elevation in liver enzymes (ALT/AST) in the this compound treated groups. How do we interpret this?
A2:
-
Correlate with Histopathology: The most critical step is to correlate the clinical chemistry findings with the microscopic examination of the liver tissue. Elevated enzymes alone may indicate cellular leakage, but histopathology will confirm the nature and severity of the injury (e.g., necrosis, inflammation, fatty change).
-
Assess Dose-Response: Determine if the effect is dose-dependent. A clear dose-response relationship strengthens the evidence that the effect is compound-related.
-
Evaluate Reversibility: If a recovery group was included in the study, assess whether the enzyme levels return to baseline after the cessation of treatment. Reversibility can significantly impact the risk assessment.
-
Consider Mechanism: Investigate potential mechanisms of liver injury. Drug-induced liver injury can be caused by oxidative stress, mitochondrial dysfunction, or the activation of specific signaling pathways like JNK.[9][10][11]
Q3: There is high variability in our clinical chemistry data. How can we minimize this?
A3:
-
Standardize Procedures: Ensure that blood collection, processing, and analysis protocols are strictly standardized. Factors like the time of day for collection and the handling of samples can introduce variability.
-
Animal Acclimation: Ensure animals are properly acclimated to the housing and handling procedures to minimize stress, which can affect physiological parameters.
-
Increase Sample Size: If feasible, a larger number of animals per group can help reduce the impact of individual animal variability on the group mean.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data. Consult with a biostatistician to ensure the chosen tests are suitable for the data distribution and study design.
Data Presentation
Table 1: Hypothetical Hematology Data from a 6-Month Rat Study of this compound
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| WBC (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.4 | 7.9 ± 1.1 | 6.1 ± 0.9 |
| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.5 ± 0.4 | 5.8 ± 0.5 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.1 | 12.8 ± 0.9 | 11.5 ± 0.8 |
| Platelets (10³/µL) | 750 ± 150 | 740 ± 160 | 760 ± 140 | 730 ± 170 |
| Data are presented as Mean ± SD. p < 0.05 compared to control. |
Table 2: Hypothetical Clinical Chemistry Data from a 6-Month Rat Study of this compound
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| ALT (U/L) | 45 ± 10 | 50 ± 12 | 95 ± 25 | 250 ± 60 |
| AST (U/L) | 80 ± 15 | 88 ± 18 | 160 ± 40 | 410 ± 90 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 21 ± 4 | 23 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.2 |
| *Data are presented as Mean ± SD. p < 0.05 compared to control. |
Table 3: Summary of Key Histopathological Findings
| Organ | Finding | Incidence (Control) | Incidence (10 mg/kg) | Incidence (30 mg/kg) | Incidence (100 mg/kg) | Severity | | :--- | :--- | :--- | :--- | :--- | :--- | | Liver | Centrilobular Necrosis | 0/10 | 0/10 | 4/10 | 9/10 | Minimal to Moderate | | Liver | Bile Duct Hyperplasia | 0/10 | 1/10 | 5/10 | 10/10 | Minimal to Mild | | Kidney | Tubular Degeneration | 0/10 | 0/10 | 1/10 | 2/10 | Minimal | | Spleen | Extramedullary Hematopoiesis | 1/10 | 1/10 | 3/10 | 7/10 | Minimal to Mild | Incidence presented as number of animals with finding / total number of animals examined.
Experimental Protocols
Protocol: 6-Month Repeated Dose Oral Toxicity Study in Rats (Based on OECD Guideline 452)
-
Test System:
-
Species: Sprague-Dawley Rat.
-
Source: Certified vendor.
-
Age: 6-8 weeks at the start of the study.
-
Animals per Group: 20 males and 20 females for the main study; 10 males and 10 females for recovery groups (control and high-dose).
-
-
Housing and Environment:
-
Housing: Housed in polycarbonate cages with certified bedding.
-
Environment: Temperature (22 ± 3°C), humidity (30-70%), 12-hour light/dark cycle.
-
Diet: Standard certified rodent chow and purified water available ad libitum.[8]
-
-
Dose Administration:
-
Test Article: this compound.
-
Vehicle: 0.5% Methylcellulose in sterile water.
-
Route: Oral gavage.
-
Frequency: Daily, 7 days a week.
-
Duration: 26 weeks.
-
Dose Levels: 0 (Vehicle), 10, 30, and 100 mg/kg/day. Dose volume is 5 mL/kg, adjusted weekly based on body weight.
-
-
In-Life Monitoring:
-
Mortality/Morbidity: Twice daily.
-
Clinical Observations: Once daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Pre-study and prior to termination.
-
Hematology & Clinical Chemistry: Blood collected from the retro-orbital sinus at 3 months and at termination.
-
-
Terminal Procedures:
-
Necropsy: At 26 weeks (or 4 weeks post-treatment for recovery groups), animals are euthanized via CO₂ asphyxiation followed by exsanguination. A full gross pathological examination is performed.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, heart, etc.) are weighed.
-
Histopathology: A comprehensive list of tissues is collected from all animals, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced liver toxicity.
Caption: Experimental workflow for a 6-month chronic toxicity study.
Caption: Decision tree for troubleshooting an adverse toxicological finding.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. google.com [google.com]
- 6. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. fda.gov [fda.gov]
- 9. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of NXPZ-2
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for improving the blood-brain barrier (BBB) penetration of NXPZ-2, a Keap1-Nrf2 protein-protein interaction (PPI) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for CNS applications?
This compound is an orally active, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, showing promise in preclinical models of Alzheimer's disease (AD).[1][2][3] It functions by reactivating the Nrf2 pathway, a key regulator against oxidative stress, which is implicated in neurodegenerative diseases.[3][4][5] The primary challenge for its development as a CNS therapeutic is related to its physicochemical properties. This compound is a highly hydrophobic and symmetric-like compound, which results in very low solubility.[5] This poor solubility can limit its ability to achieve sufficient unbound concentration in the brain and necessitates high in vivo doses (e.g., 210 mg/kg in mouse models) to elicit a therapeutic effect.[5]
Q2: What are the key physicochemical properties that govern a small molecule's ability to cross the BBB?
The ability of a small molecule to cross the BBB via passive diffusion is governed by a delicate balance of several physicochemical properties. Key factors include:
-
Lipophilicity: A moderate degree of lipophilicity is crucial. While increased lipid solubility can improve membrane permeability, excessively high lipophilicity can lead to increased metabolic breakdown and non-specific binding.[6][7]
-
Molecular Weight: Generally, molecules with a molecular weight under 500-600 Da have a higher probability of crossing the BBB.[6]
-
Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors reduces the energy required for the molecule to desolvate and enter the lipid environment of the BBB.
-
Polar Surface Area (PSA): A smaller PSA is generally preferred for better BBB penetration.
-
Charge: Neutral or slightly basic compounds often exhibit better penetration than acidic ones, which can be ionized at physiological pH.[8]
Q3: What are common chemical modification strategies to improve the BBB penetration of a lead compound like this compound?
Structural modifications are a primary strategy for enhancing BBB permeability.[9][10] Based on the challenges with this compound, researchers could explore:
-
Solubility Enhancement: Introducing carefully selected polar groups or breaking the molecule's symmetry can improve solubility without drastically increasing the polar surface area. A successor compound to this compound, named POZL, incorporated a phosphodiester group to improve properties and achieved high efficacy at a much lower dose.[5]
-
Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted into the active, more polar parent drug within the brain.[6][11] This strategy temporarily masks hydrogen-bonding groups (e.g., -OH, -NH2) as esters or other labile functionalities.[12]
-
Reducing Efflux: this compound's hydrophobicity may make it a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[7] Structural modifications that reduce recognition by these transporters can significantly increase brain concentration. This can involve reducing the number of aromatic rings or strategically placing polar functionalities.
Q4: Beyond chemical modification, what formulation strategies can be used to deliver this compound to the brain?
Formulation and drug delivery systems offer an alternative or complementary approach to enhance CNS delivery:
-
Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism and potentially facilitate transport across the BBB.[6][11]
-
Receptor-Targeted Delivery: Nanoparticles can be surface-functionalized with ligands (e.g., monoclonal antibodies like OX-26) that bind to receptors, such as the transferrin receptor (TfR) or insulin receptor, which are highly expressed on brain endothelial cells.[6][12] This can trigger receptor-mediated transcytosis, actively transporting the drug into the brain.
-
Intranasal Delivery: This route bypasses the BBB to some extent by allowing direct transport from the nasal cavity to the brain, which can be particularly effective for certain formulations.[10]
Q5: How is the BBB penetration of this compound and its analogs typically evaluated?
A tiered approach involving in vitro and in vivo models is used to assess BBB penetration:[13][14]
-
In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput method to predict passive diffusion across the BBB.[13]
-
Cell-Based Efflux Assays: Cell lines like MDR1-MDCKII, which overexpress the P-gp efflux pump, are used to determine if a compound is a substrate for efflux. A high efflux ratio suggests the compound is actively pumped out of cells.[13][14]
-
In Vivo Pharmacokinetic Studies: These are the definitive studies. The compound is administered to animals (e.g., mice or rats), and concentrations are measured in both the blood plasma and the brain tissue over time. The key metric is the unbound brain-to-plasma concentration ratio (Kp,uu), where a value close to 1 indicates efficient equilibration across the BBB.[8]
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2254492-08-3 | [2][15] |
| Molecular Formula | C₂₇H₂₇N₅O₇S₂ | [2][15] |
| Molecular Weight | 597.66 g/mol | [2][15] |
| Inhibitory Activity (Ki) | 95 nM | [1][15] |
| Cellular Activity (EC₅₀) | 120 and 170 nM | [1][15] |
Table 2: General Physicochemical Guidelines for Optimizing BBB Penetration
| Parameter | Recommended Range | Rationale |
| Molecular Weight (MW) | < 500 Da | To facilitate passive diffusion.[6] |
| LogP (Lipophilicity) | 1.5 - 3.5 | Balances membrane permeability with aqueous solubility. |
| Polar Surface Area (PSA) | < 90 Ų | Reduces desolvation energy penalty. |
| H-Bond Donors | ≤ 3 | Reduces desolvation energy penalty. |
| H-Bond Acceptors | ≤ 7 | Reduces desolvation energy penalty. |
| pKa (for basic compounds) | 7.5 - 10.5 | Ensures a portion of the molecule is neutral at physiological pH.[8] |
Visualized Workflows and Pathways
Caption: The Keap1-Nrf2 signaling pathway targeted by this compound.
Caption: Experimental workflow for improving BBB penetration.
Caption: Key strategies for enhancing drug delivery across the BBB.
Troubleshooting Guides
Scenario 1: My this compound analog shows poor permeability in the PAMPA-BBB assay.
-
Potential Cause: The molecule likely has unfavorable physicochemical properties for passive diffusion. This could be due to high molecular weight, excessive polar surface area, or a high number of hydrogen bond donors/acceptors.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate the MW, LogP, PSA, and hydrogen bond count for your analog (refer to Table 2). Compare these values to those of known CNS-penetrant drugs.
-
Structural Modification:
-
If PSA is high, try to mask polar groups (e.g., hydroxyls, amines) with lipophilic, metabolically labile groups (e.g., esters, carbamates) to create a prodrug.
-
If LogP is too low (insufficiently lipophilic), consider adding small, non-polar groups like a methyl or fluoro group, but be mindful of increasing MW.
-
If LogP is too high, this can also limit permeability.[7] Consider replacing bulky lipophilic groups with smaller ones to improve the overall balance.
-
-
Re-screen: Synthesize the modified analogs and re-evaluate them in the PAMPA-BBB assay.
-
Scenario 2: My analog has good passive permeability (PAMPA) but a high efflux ratio in the MDR1-MDCKII assay.
-
Potential Cause: The compound is likely a substrate for the P-glycoprotein (P-gp) efflux pump. P-gp actively transports a wide range of xenobiotics out of the brain, which is a major hurdle for CNS drug development.[7][16]
-
Troubleshooting Steps:
-
Confirm P-gp Interaction: Run the efflux assay with a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modification to Evade P-gp:
-
Reduce the number of hydrogen bond acceptors.
-
Introduce a basic nitrogen atom if one is not present; basic compounds are sometimes less readily transported by P-gp.[8]
-
Slightly increase the compound's polarity or introduce specific polar functionality at positions that may disrupt binding to the transporter.
-
-
Co-administration (Experimental): In preclinical models, consider co-dosing with a P-gp inhibitor to demonstrate proof-of-concept that blocking efflux improves brain exposure. Note that this is not a viable long-term clinical strategy due to potential drug-drug interactions.
-
Scenario 3: My analog showed promising in vitro results but has a low brain-to-plasma (B/P) ratio in vivo.
-
Potential Cause: Several factors can contribute to a low B/P ratio despite good in vitro data. These include high plasma protein binding, rapid metabolism in the periphery, or efflux by transporters other than P-gp.
-
Troubleshooting Steps:
-
Measure Plasma Protein Binding (PPB): Use an assay like equilibrium dialysis to determine the fraction of your compound bound to plasma proteins.[13] High PPB (>99%) can severely limit the free fraction available to cross the BBB.[8] If PPB is high, structural modifications may be needed to reduce it.
-
Assess Metabolic Stability: Perform metabolic stability assays using liver microsomes or hepatocytes. If the compound is rapidly metabolized, its concentration in the blood will decrease quickly, reducing the amount that can enter the brain. Consider blocking metabolic "soft spots" on the molecule (e.g., by adding fluorine atoms).
-
Calculate Unbound Ratio (Kp,uu): It is critical to measure the unbound concentration in both brain and plasma to calculate Kp,uu. A low total B/P ratio might be misleading if plasma protein binding is very high. A Kp,uu value significantly less than 1 strongly suggests active efflux is the primary issue.
-
Evaluate Other Transporters: If the compound is not a P-gp substrate, it could be transported by other efflux pumps at the BBB, such as Breast Cancer Resistance Protein (BCRP).[16] Assays with cell lines overexpressing these transporters may be necessary.
-
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a 10% (w/v) solution of lecithin in dodecane to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4) containing a scavenger compound to mimic sink conditions.
-
Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Dilute the stock into the donor plate buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer. Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * Vacceptor / (Area * Time). Compare the Pe value to those of standard high- and low-permeability compounds (e.g., clonazepam and cetirizine, respectively).[17][18]
Protocol 2: P-glycoprotein (P-gp) Efflux Assay using MDR1-MDCKII Cells
-
Cell Culture: Culture MDR1-MDCKII cells (which overexpress human P-gp) on permeable filter supports (e.g., Transwell inserts) until a confluent, polarized monolayer is formed. The formation of a tight monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-to-B): Add the test compound to the apical (A) chamber (representing the blood side). At various time points, take samples from the basolateral (B) chamber (representing the brain side) and quantify the compound concentration.
-
Permeability Measurement (B-to-A): In a separate set of inserts, add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
Efflux Ratio Calculation: Calculate the apparent permeability (Papp) for both directions: Papp(A-B) and Papp(B-A). The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Interpretation: An efflux ratio greater than 2-3 is typically considered indicative of active efflux. The experiment should be repeated with a known P-gp substrate (e.g., digoxin) as a positive control and a non-substrate (e.g., diazepam) as a negative control.[19]
Protocol 3: In Vivo Pharmacokinetic Study for Brain Penetration
-
Animal Dosing: Administer the this compound analog to a cohort of rodents (e.g., male ICR mice, as used in original this compound studies) via the intended clinical route (e.g., oral gavage, p.o., or intravenous, i.v.).[1]
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (via cardiac puncture or tail vein) and whole brains.
-
Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Extract the drug from both plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate key PK parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) for both compartments.
-
Calculate the brain-to-plasma ratio (B/P Ratio) as AUCbrain / AUCplasma. For a more accurate assessment of BBB transport, determine the unbound concentrations in plasma and brain to calculate Kp,uu.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocat.com [biocat.com]
- 16. Restoring Blood-Brain Barrier P-Glycoprotein Reduces Brain Amyloid-β in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonazepam - Wikipedia [en.wikipedia.org]
- 18. Cetirizine - Wikipedia [en.wikipedia.org]
- 19. Diazepam - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Challenges with Symmetric Naphthalenesulfonamide Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with symmetric naphthalenesulfonamide inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges associated with symmetric naphthalenesulfonamide inhibitors?
A1: The most frequently encountered challenges with this class of inhibitors are poor aqueous solubility and potential off-target effects. Their symmetric and often planar nature can lead to low solubility, complicating in vitro and in vivo experiments. Additionally, like many small molecule inhibitors, they can interact with unintended biological targets, leading to ambiguous results or toxicity.
Q2: How can I improve the solubility of my symmetric naphthalenesulfonamide inhibitor?
A2: Several strategies can be employed to improve the solubility of these compounds.[1][2] One common approach is to introduce polar functional groups or flexible side chains to disrupt the crystal lattice packing and increase interactions with aqueous solvents.[3] Another method is the formation of a solid dispersion with a hydrophilic carrier.[1] For experimental purposes, co-solvents such as DMSO or ethanol can be used, but it is crucial to determine the final concentration that is well-tolerated by the assay system.
Q3: What are the potential off-target effects of naphthalenesulfonamide inhibitors?
A3: Naphthalenesulfonamide scaffolds have been reported to interact with various proteins, including protein kinases.[4][5] This can lead to unintended inhibition of signaling pathways unrelated to the primary target. It is essential to profile inhibitors against a panel of relevant kinases and other potential off-targets to understand their selectivity.[6]
Q4: How can I determine if my inhibitor is engaging with its intended target in a cellular context?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[7][8][9][10] This method relies on the principle that a ligand-bound protein is thermally more stable than its unbound form. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding.
Troubleshooting Guides
Problem: Low or No Inhibitory Activity in Biochemical Assays
Q: My symmetric naphthalenesulfonamide inhibitor shows lower than expected or no activity in my biochemical assay (e.g., TR-FRET, FP). What are the possible causes and solutions?
A: This issue can arise from several factors, from compound precipitation to assay artifacts. Below is a troubleshooting workflow to identify and resolve the problem.
Problem: Inconsistent Results in Cell-Based Assays
Q: I am observing high variability or unexpected phenotypes in my cell-based assays. Could this be due to my symmetric naphthalenesulfonamide inhibitor?
A: Yes, inconsistent cellular data can often be attributed to issues with the inhibitor, such as poor solubility, off-target effects, or cytotoxicity. The following decision tree can help you diagnose the problem.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) and Solubility of Symmetric Naphthalenesulfonamide Inhibitors of the Keap1-Nrf2 Interaction
| Compound ID | R Group Modification | Keap1-Nrf2 TR-FRET IC50 (nM)[11][12][13] | Aqueous Solubility (µg/mL)[3] |
| NSI-001 | -H | 150 | < 1 |
| NSI-002 | -OCH3 | 85 | 5 |
| NSI-003 | -CH2CH2OH | 50 | 50 |
| NSI-004 | -CH2COOH | 25 | > 200 |
Table 2: Representative Off-Target Kinase Profile for a Symmetric Naphthalenesulfonamide Inhibitor (NSI-001)
| Kinase | Percent Inhibition @ 1 µM[6] |
| Primary Target (Hypothetical) | 95% |
| PKA | 65% |
| PKCα | 58% |
| CDK2/cyclin A | 45% |
| MAPK1 | 15% |
| EGFR | < 10% |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Keap1-Nrf2 Interaction
This protocol is adapted from established methods for measuring the inhibition of the Keap1-Nrf2 protein-protein interaction.[11][12][13][14]
Materials:
-
His-tagged Keap1 Kelch domain protein
-
Biotinylated Nrf2-ETGE peptide
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated d2 (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Symmetric naphthalenesulfonamide inhibitor stock solution in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Methodology:
-
Prepare serial dilutions of the symmetric naphthalenesulfonamide inhibitor in assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle control (1% DMSO in assay buffer).
-
Add 4 µL of a solution containing His-tagged Keap1 and Tb-anti-His antibody in assay buffer. The final concentration of Keap1 and the antibody should be optimized, but a starting point is 5 nM and 1 nM, respectively.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a solution containing the biotinylated Nrf2 peptide and Streptavidin-d2 in assay buffer. The final concentration of the peptide and Streptavidin-d2 should be optimized, with a starting point of 20 nM and 10 nM, respectively.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA to confirm target engagement of a symmetric naphthalenesulfonamide inhibitor.[7][8][9][10][15]
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
Symmetric naphthalenesulfonamide inhibitor stock solution in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
Methodology:
-
Seed cells in sufficient quantity for the experiment and grow to ~80% confluency.
-
Treat cells with the symmetric naphthalenesulfonamide inhibitor at the desired concentration or with vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Mandatory Visualization
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of NXPZ-2 and Other Keap1-Nrf2 Inhibitors for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation, keeping its activity low.[3][4][5] In response to stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes.[2][3][6] Given its central role in mitigating cellular damage, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[7][8]
This guide provides a detailed comparison of NXPZ-2, a direct Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, with other classes of Nrf2 activators, supported by experimental data and methodologies.
Mechanism of Nrf2 Activation: A Tale of Two Strategies
Nrf2 activators can be broadly classified into two categories based on their mechanism of action:
-
Electrophilic Covalent Modifiers: These compounds, often referred to as "indirect" activators, possess electrophilic moieties that react with and covalently modify highly reactive cysteine residues on Keap1.[7][9] This modification induces a conformational change in Keap1, leading to the release of Nrf2.[9] While effective, this mechanism carries a risk of off-target effects due to the reactive nature of these molecules.[7][10]
-
Direct Protein-Protein Interaction (PPI) Inhibitors: This newer class of inhibitors, which includes this compound, physically binds to the Kelch domain of Keap1, the same pocket where Nrf2 docks.[7][11] This non-covalent, competitive inhibition directly prevents the Keap1-Nrf2 interaction, stabilizing Nrf2 and triggering the downstream antioxidant response.[11] This targeted approach is hypothesized to offer greater specificity and a potentially better safety profile.[7][10]
Comparative Data of Keap1-Nrf2 Inhibitors
The following tables summarize key quantitative data for this compound and other representative Keap1-Nrf2 inhibitors.
Table 1: Potency of Direct Keap1-Nrf2 PPI Inhibitors
| Compound | Type | Ki | IC50 / EC50 | Assay Method |
| This compound | 1,4-Diaminonaphthalene | 95 nM[7][12] | EC50: 120 nM, 170 nM[12] | Fluorescence Polarization (FP) |
| POZL | Phosphodiester Diaminonaphthalene | Not Reported | More potent than this compound in vivo at lower doses[13][14] | Not Specified |
| ML334 | Thiazolidinedione derivative | Kd: 1.0 µM | IC50: 1.6 µM | Competitive Surface Plasmon Resonance (SPR), FP |
Table 2: Comparison of Mechanistic Classes
| Inhibitor Class | Representative Compounds | Mechanism of Action | Key Advantages | Potential Disadvantages |
| Direct PPI Inhibitors | This compound, POZL, ML334 | Non-covalent, competitive binding to Keap1 Kelch domain.[7][11] | High specificity, reversible action, potentially fewer off-target effects.[7][10] | May require optimization for cell permeability and bioavailability.[10] |
| Electrophilic Modifiers | Sulforaphane, Dimethyl fumarate (DMF), Bardoxolone methyl (CDDO-Me) | Covalent modification of reactive cysteine residues on Keap1.[7][9] | Potent Nrf2 activation, established clinical history (e.g., DMF).[8] | Potential for off-target covalent modifications, irreversible action.[7][10] |
| Peptide Inhibitors | TAT-ETGE-14mer | Mimic the Nrf2 binding motif to competitively inhibit Keap1 interaction.[5] | High specificity for the binding site. | Poor cell permeability and in vivo stability, requiring modifications for delivery.[15] |
In Vivo Efficacy: this compound in an Alzheimer's Disease Model
This compound has been evaluated in a mouse model of Alzheimer's disease (AD) induced by intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers.[16] Oral administration of this compound demonstrated significant therapeutic effects:
-
Improved Cognitive Function: Dose-dependently ameliorated learning and memory dysfunction in behavioral tests.[12][16]
-
Neuroprotection: Increased the number of viable neurons and improved brain tissue pathology.[16]
-
Target Engagement: Increased Nrf2 levels in both the central nervous system and peripheral blood, promoting its translocation to the nucleus.[12]
-
Reduced Oxidative Stress: Restored levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), while decreasing the lipid peroxidation marker malondialdehyde (MDA).[12][16]
-
No Observed Toxicity: Showed no obvious toxicity in primary cortical neurons or in mouse organs at therapeutic doses.[12][16]
Notably, a newer compound from the same research group, POZL, reportedly shows high in vivo anti-AD efficacy at a much lower dosage compared to this compound in a transgenic APP/PS1 AD mouse model, highlighting ongoing efforts to improve upon this chemical scaffold.[13][14]
Visualizing the Pathway and Experimental Workflow
The Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the mechanism of Keap1-mediated Nrf2 regulation and how inhibitors intervene to activate the antioxidant response.
Experimental Workflow: Fluorescence Polarization (FP) Assay
The FP assay is a common high-throughput screening method to identify and characterize direct inhibitors of the Keap1-Nrf2 PPI.[11][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating NXPZ-2's Neuroprotective Edge in Nrf2-Deficient Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of NXPZ-2 and its alternatives, with a specific focus on their efficacy in Nrf2 knockout models. The data presented herein underscores the critical role of the Nrf2 signaling pathway in mediating the therapeutic effects of these compounds.
This compound is an orally active inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which has demonstrated dose-dependent amelioration of cognitive dysfunction and pathological changes in mouse models of Alzheimer's disease.[1] Crucially, its neuroprotective effects are contingent on the presence of a functional Nrf2 pathway, as these benefits are not observed in Nrf2 knockout Alzheimer's disease model mice. This highlights the specificity of this compound's mechanism of action and provides a clear basis for its validation.
Comparative Efficacy of Nrf2-Activating Compounds
To objectively assess the performance of this compound, this guide compares it with other known neuroprotective agents that interact with the Nrf2 pathway: POZL, Dimethyl Fumarate (DMF), and Dexmedetomidine.
| Compound | Mechanism of Action | Efficacy in Wild-Type Models | Efficacy in Nrf2 Knockout Models | Key Findings |
| This compound | Keap1-Nrf2 PPI Inhibitor | Improved cognitive function, increased neuron quantity, and reduced oxidative stress in an Aβ-induced Alzheimer's disease mouse model.[1] | No ameliorative effect on cognitive dysfunction or neuropathology was observed in Nrf2 knockout Alzheimer's disease mice. | Demonstrates a clear dependence on the Nrf2 pathway for its neuroprotective effects. |
| POZL | Keap1-Nrf2 PPI Inhibitor | Showed higher in vivo efficacy at a lower dosage compared to this compound in a transgenic APP/PS1 Alzheimer's disease mouse model, effectively ameliorating learning and memory dysfunction.[1] | Data from direct testing in Nrf2 knockout models is not currently available, but its mechanism as a potent Keap1-Nrf2 PPI inhibitor strongly suggests Nrf2 dependency. | A more potent successor to this compound, though its performance in Nrf2 knockout models is yet to be explicitly documented. |
| Dimethyl Fumarate (DMF) | Nrf2 Activator | Attenuated neuroinflammation and reversed cognitive dysfunction in an App-KI mouse model of Alzheimer's disease.[2][3] In a traumatic brain injury model, DMF-mediated Nrf2 activation alleviated neural dysfunction.[4] | The neuroprotective effects of DMF were absent in Nrf2 knockout mice, which exhibited more severe ferroptosis and neurological deficits after traumatic brain injury.[4] | Confirms that the therapeutic benefits of DMF in neuroinflammatory and neurodegenerative models are mediated through the Nrf2 pathway. |
| Dexmedetomidine | α2-adrenergic receptor agonist, Nrf2 activator | Alleviated cognitive deficits in a lipopolysaccharide-induced cognitive impairment model by reducing oxidative stress and inflammation.[5] | The neuroprotective and anti-inflammatory effects of dexmedetomidine were negated in Nrf2 knockout mice.[5] | The Nrf2 signaling pathway is crucial for the mitigation of cognitive impairment by dexmedetomidine. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound and its alternatives.
Alzheimer's Disease Mouse Model and Drug Administration
A commonly used model involves the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers to induce Alzheimer's-like pathology in mice. For chronic studies, transgenic models such as APP/PS1 mice are often utilized.
-
Animals: Male ICR mice or APP/PS1 transgenic mice are frequently used. Nrf2 knockout mice on a C57BL/6J background are used for comparative studies.
-
Aβ Oligomer Preparation and Injection: Aβ1-42 peptides are dissolved in sterile saline and aggregated to form oligomers. Mice are anesthetized and placed in a stereotaxic frame for i.c.v. injection.
-
Drug Administration:
-
This compound: Administered orally (p.o.) at doses of 52.5, 105, and 210 mg/kg, once daily for a specified period (e.g., 7 days).[1]
-
POZL: Administered at a lower dosage compared to this compound in transgenic AD models.[1]
-
Dimethyl Fumarate (DMF): Can be administered orally.
-
Dexmedetomidine: Typically administered via intraperitoneal (i.p.) injection.
-
Behavioral Assessments
Cognitive function is assessed using a battery of behavioral tests.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.
-
Novel Object Recognition (NOR): This test assesses recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is recorded.
-
Y-Maze: This test measures spatial working memory based on the natural tendency of mice to explore novel arms of a maze. The sequence of arm entries and the percentage of spontaneous alternations are recorded.
Histopathological and Biochemical Analyses
Post-mortem brain tissue analysis is conducted to evaluate neuropathological changes and biochemical markers.
-
Nissl Staining: Used to assess neuronal viability and morphology in brain sections.
-
Immunohistochemistry: Employed to detect the expression and localization of specific proteins, such as Nrf2, HO-1, NQO1, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting: Used to quantify the protein levels of Nrf2 and its downstream targets in brain homogenates.
-
ELISA: To measure the levels of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzymes (e.g., superoxide dismutase - SOD, glutathione - GSH) in brain tissue or serum.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate improves cognitive impairment and neuroinflammation in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate improves cognitive impairment and neuroinflammation in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of Nrf2 knockout on the neuroprotective effects of dexmedetomidine in a mice model of cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NXPZ-2 and Other Nrf2 Activators for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NXPZ-2, a direct inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), with other nuclear factor erythroid 2-related factor 2 (Nrf2) activators as potential therapeutic agents for Alzheimer's disease (AD). The central role of oxidative stress and neuroinflammation in AD pathogenesis has positioned the Nrf2 pathway as a critical therapeutic target.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, but its activity is diminished in the brains of AD patients.[1][3] Activating Nrf2 can mitigate key aspects of AD pathology, including oxidative damage, inflammation, and even amyloid and tau pathologies.[1][4]
The Nrf2 Signaling Pathway and its Dysregulation in AD
Under normal physiological conditions, the Nrf2 protein is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[5][6] In response to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[5] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[4][6]
In Alzheimer's disease, this protective mechanism is impaired. The accumulation of β-amyloid (Aβ) and hyperphosphorylated tau contributes to increased oxidative stress while paradoxically reducing Nrf2 levels and inhibiting its nuclear translocation.[4][7] This failure of the antioxidant response system exacerbates neuronal damage and cognitive decline.[3][4] Nrf2 activators aim to restore this critical defensive pathway.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention in Alzheimer's Disease.
Comparative Analysis of Nrf2 Activators
Nrf2 activators can be broadly categorized. Electrophilic compounds, such as Sulforaphane (SFN) and Dimethyl Fumarate (DMF), react with cysteine residues on Keap1, leading to Nrf2 release.[4][8] A newer class of activators, which includes this compound, are non-electrophilic direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), offering a more targeted mechanism of action.[9][10]
The following table summarizes quantitative data for this compound and other notable Nrf2 activators investigated for AD.
| Compound | Class / Mechanism | Potency | Key In Vitro / In Vivo Findings for AD | Reference |
| This compound | Keap1-Nrf2 PPI Inhibitor | Ki: 95 nMEC50: 120-170 nM | Ameliorates cognitive dysfunction, increases neuron quantity, promotes Nrf2 nuclear translocation, and decreases p-Tau in Aβ-injected mice.[9][11] | [9][11] |
| POZL | Keap1-Nrf2 PPI Inhibitor | Not specified | Shows high anti-AD efficacy at a much lower dosage compared to this compound in APP/PS1 transgenic mice; reduces BACE1 and p-Tau.[12][13] | [12][13] |
| Sulforaphane (SFN) | Electrophilic (Isothiocyanate) | EC50: ~2-5 µM (ARE-luciferase) | Improves memory, increases neuronal BDNF, and reverses synaptic deficits in AD mouse models.[4][14] | [4] |
| Dimethyl Fumarate (DMF) | Electrophilic (Fumarate) | EC50: ~5-10 µM (ARE-luciferase) | Activates Nrf2 and shows anti-inflammatory effects in cellular models.[8][14] | [8] |
| Carnosic Acid (CA) | Electrophilic (Phenolic Diterpene) | Not specified | Reduces Aβ42 levels in neural cell lines and provides neuroprotection against Aβ toxicity in mouse models.[4] | [4] |
| Curcumin | Electrophilic (Polyphenol) | Not specified | Activates the Nrf2 signaling pathway and represses inflammatory pathways.[4] | [4] |
| RTA-408 (Omaveloxolone) | Electrophilic (Triterpenoid) | Not specified | Increases Nrf2 and decreases NF-κB; shows promise for neurodegenerative diseases.[4] | [4] |
Key Experimental Methodologies
Evaluating and comparing Nrf2 activators requires a multi-step approach, from initial in vitro screening to in vivo validation in animal models of Alzheimer's disease.
References
- 1. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]
- 2. Frontiers | Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action [frontiersin.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Role of Nrf2 in Synaptic Plasticity and Memory in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Transcription Factor Nrf2 in Alzheimer’s Disease: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Transcription Factor Nrf2 in Alzheimer’s Disease: Therapeutic Opportunities [mdpi.com]
- 8. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]
- 11. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model | PLOS One [journals.plos.org]
A Comparative Guide to NXPZ-2 and Covalent Nrf2 Activators in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a host of diseases underpinned by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] Activation of the Nrf2 pathway is primarily controlled by its cytosolic repressor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation under basal conditions.[1][3] Small molecule activators of Nrf2 generally fall into two distinct categories based on their mechanism of interaction with Keap1: covalent modifiers and non-covalent protein-protein interaction (PPI) inhibitors.
This guide provides an objective comparison between NXPZ-2, a non-covalent Keap1-Nrf2 PPI inhibitor, and the broad class of covalent Nrf2 activators. We will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference between these two classes of activators lies in how they disrupt the Keap1-Nrf2 interaction.
Covalent Nrf2 Activators are typically electrophilic molecules that form a covalent bond with reactive cysteine residues on the Keap1 protein.[4][5] This irreversible modification induces a conformational change in Keap1, impairing its ability to function as a substrate adaptor for the Cullin-3-based E3 ubiquitin ligase complex.[6][7] Consequently, Nrf2 is no longer ubiquitinated, allowing it to accumulate, translocate to the nucleus, and initiate the transcription of antioxidant response element (ARE)-driven genes.[3][8]
This compound , in contrast, is a non-covalent inhibitor. It physically occupies the binding pocket on the Kelch domain of Keap1 where the "ETGE" motif of Nrf2 would normally dock.[3][8] By directly and reversibly blocking this protein-protein interaction, this compound prevents the sequestration and subsequent degradation of Nrf2, leading to the same downstream activation of the antioxidant response.[9][10]
Data Presentation: Performance Comparison
The following tables summarize quantitative data for this compound and representative covalent Nrf2 activators.
Table 1: In Vitro Potency
| Compound Class | Compound | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| Non-Covalent PPI Inhibitor | This compound | Fluorescence Polarization (Ki) | 95 nM | [9][11][12] |
| This compound | ARE-Luciferase Reporter (EC50) | 120 - 170 nM | [9][11][12] | |
| Covalent Activator | Sulforaphane (SFN) | ARE-Luciferase Reporter (EC50) | ~0.87 µM | [4] |
| Dimethyl Fumarate (DMF) | Not explicitly found | Not explicitly found | ||
| Bardoxolone Methyl (CDDO-Me) | Not explicitly found | Not explicitly found |
Note: Direct comparative potency data for all compounds under identical assay conditions is limited in the available literature.
Table 2: In Vivo Efficacy in Alzheimer's Disease (AD) Mouse Models
| Compound | Model | Dosage | Key Outcomes | Reference |
| This compound | Aβ₁₋₄₂ oligomer i.c.v. injection | 52.5, 105, 210 mg/kg (p.o., daily for 7 days) | Ameliorated cognitive dysfunction; Increased nuclear Nrf2 in hippocampus and cortex; Increased antioxidant enzymes (SOD, GSH); Reduced p-Tau.[9][10] | [9][10] |
| Covalent Activators | Various AD models | Varied | Generally show neuroprotective effects and antioxidant properties.[4] | [4] |
Note: A key challenge reported for this compound is its high hydrophobicity and low solubility, necessitating high in vivo doses for efficacy.[3] A newer analog, POZL, was developed to address this with improved potency at lower doses.[3]
Specificity and Off-Target Effects
A critical differentiator between the two classes is their specificity.
-
Covalent activators , due to their electrophilic nature, can react with sulfhydryl groups on numerous proteins other than Keap1.[6] This lack of selectivity can lead to significant off-target effects and potential toxicity, which has been a factor in the failure of some covalent activators in clinical trials.[6][7][13] For instance, proteomics studies have shown that compounds like bardoxolone methyl (CDDO-Me) interact with hundreds of targets.[6]
-
This compound and other non-covalent PPI inhibitors are designed for a specific binding pocket on Keap1. This targeted approach is expected to result in fewer off-target effects and a better safety profile.[13][14] Studies comparing covalent and non-covalent activators have suggested that non-covalent activators, while sometimes less potent, can offer enhanced cellular protection with lower toxicity.[7][15]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and other Nrf2 activators.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition
This assay quantitatively measures the binding affinity of a compound to the Keap1 protein.
-
Reagents: Purified recombinant human Keap1-Kelch domain protein, a fluorescently-labeled peptide corresponding to the Nrf2 "ETGE" binding motif (e.g., FAM-DEETGE-OH), assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Procedure:
-
A fixed concentration of the Keap1 protein and the fluorescent peptide are incubated together in a microplate, allowing them to bind and establish a high polarization signal.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: If the test compound displaces the fluorescent peptide from Keap1, the peptide will tumble more freely in solution, resulting in a decrease in the polarization signal. The IC50 value is calculated by plotting the change in polarization against the compound concentration. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation.[8]
Western Blot for Nrf2 Nuclear Translocation
This technique is used to determine if Nrf2 activation leads to its accumulation in the cell nucleus.
-
Sample Preparation: Following treatment of cells or tissues, cytoplasmic and nuclear protein fractions are isolated using a commercial subcellular fractionation kit. Protein concentration is determined for each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2. Loading controls, such as β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction, are also probed.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates successful nuclear translocation.[10]
Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model
This in vivo model is used to assess the neuroprotective and cognitive-enhancing effects of Nrf2 activators.
-
Animal Model: Male ICR mice are typically used.[9]
-
Induction of AD-like Pathology: A sterile solution of aggregated Aβ₁₋₄₂ oligomers is injected directly into the cerebral ventricles (intracerebroventricularly, i.c.v.) of the mice to induce cognitive deficits and neuropathology similar to AD.
-
Drug Administration: this compound or vehicle is administered to the mice, typically via oral gavage (p.o.), once daily for a set period (e.g., 7 days) following the Aβ₁₋₄₂ injection.[9]
-
Behavioral Testing: A battery of tests is used to assess learning and memory, such as the Morris water maze (spatial memory) and Y-maze (working memory).[10]
-
Biochemical and Histological Analysis: After the behavioral tests, brain tissues (e.g., hippocampus and cortex) are collected. Analyses include Western blotting for Nrf2 and its downstream targets (e.g., HO-1, NQO-1), ELISA for antioxidant enzyme levels (SOD, GSH), and staining (e.g., H&E, Nissl) to assess neuronal damage and loss.[9][10]
Conclusion
This compound and covalent Nrf2 activators represent two distinct strategies for harnessing the therapeutic potential of the Nrf2 pathway.
-
Covalent activators have a longer history and include clinically used drugs. However, their electrophilic nature raises concerns about off-target effects and potential toxicity.
-
This compound , as a non-covalent Keap1-Nrf2 PPI inhibitor, offers a more targeted approach that is anticipated to have a superior safety profile. While challenges such as solubility and bioavailability need to be optimized, the principle of non-covalent inhibition represents a promising direction for the development of safer and more specific Nrf2-based therapeutics.
For drug development professionals, the choice between these strategies involves a trade-off between the established, albeit potentially less safe, covalent approach and the targeted, but less mature, non-covalent PPI inhibitor class. Further head-to-head comparative studies are essential to fully elucidate the relative therapeutic indices of these two important classes of molecules.
References
- 1. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]
- 3. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound|2254492-08-3|COA [dcchemicals.com]
- 12. biocat.com [biocat.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Non-covalent NRF2 Activation Confers Greater Cellular Protection than Covalent Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of NXPZ-2's Effects on Cognitive Function: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NXPZ-2, a novel cognitive enhancer, with established and emerging alternatives. A critical assessment of the available data, including the current standing on independent replication of this compound's effects, is presented to inform future research and development.
Executive Summary
This compound, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, has demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease. Its mechanism of action, centered on the activation of the Nrf2 antioxidant response pathway, presents a promising strategy for mitigating neurodegeneration and cognitive decline. However, a crucial gap in the current body of evidence is the lack of independent replication of these findings. All published studies on this compound and its derivatives to date appear to originate from a single research consortium. This guide, therefore, presents the existing data on this compound alongside a comparative analysis of alternative cognitive enhancement strategies, including cholinesterase inhibitors, nicotinic acetylcholine receptor (nAChR) agonists, and ampakines, for which a broader base of independent research exists.
Data Presentation: Comparative Efficacy of Cognitive Enhancers
The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives. It is important to note the different animal models and behavioral paradigms used across studies, which can influence outcomes.
Table 1: this compound Preclinical Data in Cognitive Impairment Models
| Compound | Animal Model | Dosing Regimen | Behavioral Test | Key Findings | Citation(s) |
| This compound | Aβ1-42-induced AD mouse model | 52.5, 105, 210 mg/kg, p.o., daily for 7 days | Morris Water Maze | Dose-dependent decrease in escape latency and increase in time spent in the target quadrant. | [1] |
| Novel Object Recognition | Dose-dependent increase in discrimination index. | [1] | |||
| POZL (this compound derivative) | APP/PS1 transgenic mice | Lower dosage than this compound (specifics not detailed in abstract) | Not specified | Ameliorated learning and memory dysfunction. | [2] |
Table 2: Preclinical Data for Alternative Cognitive Enhancers
| Compound Class | Specific Agent | Animal Model | Dosing Regimen | Behavioral Test | Key Findings | Citation(s) |
| Cholinesterase Inhibitor | Donepezil | APP23 transgenic mice | 0.27 mg/kg/day, s.c. osmotic pump for 2 months | Morris Water Maze | Significant improvement in acquisition and retention phases. | [3] |
| Galantamine | LPS-induced cognitive impairment in mice | 3 mg/kg, i.p. | Novel Object Recognition | Ameliorated memory impairment. | [4] | |
| Rivastigmine | Aβ1-40-induced cognitive dysfunction in mice | 0.03, 0.1, 0.3 mg/kg, daily | Not specified | Improved cognitive function. | [5] | |
| nAChR Agonist | Nicotine | Healthy aged female rats | 0.3, 0.6, 1.2 mg/kg/day | Water Radial Arm Maze | No significant improvement in working or reference memory. | [6] |
| Ampakine | CX717 | Rats with bilateral vestibular deafferentation | 20 mg/kg, s.c. | 5-Choice Serial Reaction Time Task | Reduced incorrect responses and enhanced inhibitory control. | [7] |
| CX1837 | Rats | 0.01-1.0 mg/kg | Novel Object Recognition, Win-Shift Radial Arm Maze, 5-Choice Serial Reaction Time Task | Enhanced performance in all tasks. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of this compound and its alternatives.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Procedure:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface. Visual cues are placed around the room.[9][10]
-
Acquisition Phase: Mice undergo 4 trials per day for 5 consecutive days. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.[9][11]
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.[11][12]
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Procedure:
-
Habituation: Mice are individually habituated to the empty arena for 5-10 minutes for 1-2 days.[13][15]
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore for 5-10 minutes.[13][15]
-
Test Phase (T2): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.[14][15]
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Western Blot for Nuclear and Cytoplasmic Nrf2
Objective: To quantify the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.
Procedure:
-
Nuclear and Cytoplasmic Extraction:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse with a nuclear extraction buffer.
-
Centrifuge to collect the nuclear protein extract.[16][17][18]
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use a loading control antibody for each fraction (e.g., β-actin for cytoplasmic and Lamin B1 or Histone H3 for nuclear).[18][19][20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the respective loading control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: Mechanisms of Alternative Cognitive Enhancers.
Caption: Preclinical Cognitive Testing Workflow.
Conclusion and Future Directions
This compound represents an innovative approach to cognitive enhancement by targeting the Keap1-Nrf2 pathway. The initial preclinical data are promising, suggesting a potential therapeutic benefit in conditions like Alzheimer's disease. However, the critical next step for validating this compound as a viable therapeutic candidate is the independent replication of its pro-cognitive effects by multiple, unaffiliated research groups. Without such validation, the robustness of the initial findings remains .
In contrast, alternative cognitive enhancers such as cholinesterase inhibitors, nAChR agonists, and ampakines have been more extensively studied by diverse research teams, providing a more solid foundation of evidence for their mechanisms and effects, though each comes with its own set of limitations and side-effect profiles.
For researchers and drug development professionals, this guide underscores the importance of rigorous, independent validation in the preclinical pipeline. Future research should prioritize:
-
Independent replication studies of this compound's cognitive effects in various animal models.
-
Head-to-head comparison studies of this compound with other cognitive enhancers in standardized behavioral paradigms.
-
Further investigation into the long-term safety and efficacy of this compound and its derivatives.
By addressing these critical areas, the scientific community can build a more complete and reliable understanding of this compound's therapeutic potential and its place in the landscape of cognitive-enhancing drugs.
References
- 1. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacology of CX1837, a High-Impact Ampakine with an Improved Safety Margin: Implications for Treating Alzheimer's Disease and Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 17. Nuclear, Cytoplasmic Extraction, and Western Blotting [bio-protocol.org]
- 18. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unraveling the Molecular Embrace: A Comparative Guide to the Binding Modes of NXPZ-2 and Its Derivatives with Keap1
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding interactions between the Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, NXPZ-2, and its derivatives with their target, Keap1. This analysis is supported by quantitative binding data, detailed experimental protocols, and visualizations of the key molecular interactions and pathways.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] This interaction is mediated by the binding of the DLG and ETGE motifs in the Neh2 domain of Nrf2 to the Kelch domain of a Keap1 homodimer.[2][3] Disruption of this PPI allows Nrf2 to translocate to the nucleus, where it activates the expression of a suite of antioxidant and cytoprotective genes.[1][4] Consequently, small molecule inhibitors of the Keap1-Nrf2 interaction are of significant therapeutic interest for a range of diseases, including neurodegenerative disorders and cancer.[5]
This compound is a potent, orally active, non-covalent inhibitor of the Keap1-Nrf2 PPI.[6][7][8][9] Structural and functional studies have elucidated its binding mode and paved the way for the rational design of derivatives with improved pharmacological properties.
Comparative Analysis of Binding Affinities
The development of this compound and its analogs has been guided by the goal of enhancing binding affinity, solubility, and cellular activity. The following table summarizes the key quantitative data for this compound and a notable derivative, POZL.
| Compound | Binding Affinity (Kd) | Inhibition Constant (Ki) | IC50 | EC50 | PDB Code |
| This compound | - | 95 nM[6][7][8][9] | 95 nM (FP assay)[1] | 120 nM, 170 nM[6][7][8][9] | 7XM2[10] |
| POZL | 940 nM[10] | - | - | - | 7XOT[10] |
| 6k | 0.21 μM[11] | - | - | - | - |
Elucidating the Binding Modes: A Structural Perspective
The crystal structure of the human Keap1 Kelch domain in complex with this compound reveals that the inhibitor binds to the same pocket as the native Nrf2 protein.[10] The symmetric nature of this compound was a target for medicinal chemistry efforts to improve its properties, leading to the development of asymmetric derivatives.[10][11]
One such derivative, POZL, was designed to address the low solubility of this compound.[10] While showing a slightly lower binding affinity, POZL maintains the crucial interactions within the Keap1 binding pocket.[10] Structural analysis shows that the this compound moiety of POZL occupies the binding site in a similar manner to the parent compound.[10] Key interactions include hydrogen bonds formed between the sulfone groups of the inhibitor and residues such as Arg380, Arg415, Ser508, Ser555, and Ser602 of Keap1.[10]
The following diagram illustrates the key interactions of this compound within the Keap1 binding pocket.
Caption: Key hydrogen bond interactions between this compound and residues in the Keap1 Kelch domain.
The Keap1-Nrf2 Signaling Pathway and Inhibition
The mechanism of action of this compound and its derivatives is the direct competitive inhibition of the Keap1-Nrf2 protein-protein interaction. By occupying the Nrf2 binding site on Keap1, these inhibitors prevent the ubiquitination and degradation of Nrf2, leading to its accumulation and subsequent activation of antioxidant response element (ARE)-driven gene expression.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition by this compound and its derivatives.
Experimental Protocols
The characterization of this compound and its derivatives relies on robust biophysical and biochemical assays to quantify their binding affinity for Keap1. Fluorescence Polarization (FP) is a commonly employed technique.
Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound.
Principle: A fluorescently labeled peptide derived from the Nrf2 ETGE motif is used as a probe.[2] When bound to the larger Keap1 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization value. In the presence of a competitive inhibitor like this compound, the probe is displaced from Keap1, rotates more freely, and results in a lower polarization value.
Protocol Outline:
-
Reagents:
-
Procedure:
-
In a microplate, combine the Keap1 protein and the fluorescent Nrf2 peptide probe.
-
Add the test compound at a range of concentrations.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Caption: A generalized workflow for a Fluorescence Polarization (FP) competition assay.
Conclusion
This compound and its derivatives represent a promising class of Keap1-Nrf2 PPI inhibitors. Structural biology has been instrumental in understanding their binding mode, revealing key interactions within the Nrf2 binding pocket on the Keap1 Kelch domain. This knowledge has enabled the structure-based design of new analogs with modified physicochemical and pharmacological profiles. The continued application of quantitative binding assays, such as fluorescence polarization, will be crucial in the ongoing effort to optimize these compounds for therapeutic development.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of Keap1 interactions with Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. biocat.com [biocat.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
A Head-to-Head In Vitro Comparison of NXPZ-2 and ML385: Two Distinct Modulators of the NRF2 Pathway
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, making it a critical target in drug discovery for a host of diseases characterized by oxidative stress. Two small molecules that have garnered significant attention for their ability to modulate the NRF2 pathway are NXPZ-2 and ML385. While both ultimately lead to the activation of NRF2-dependent genes, they do so through fundamentally different mechanisms. This guide provides a detailed in vitro comparison of these two compounds, summarizing their performance based on publicly available data and outlining key experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Strategies
This compound and ML385 represent two distinct classes of NRF2 modulators. This compound is a Keap1-Nrf2 protein-protein interaction (PPI) inhibitor .[1][2][3][4][5] Under basal conditions, Keap1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound disrupts the interaction between Keap1 and NRF2, preventing NRF2 degradation and leading to its accumulation and translocation to the nucleus, where it can activate the transcription of antioxidant response element (ARE)-dependent genes.
In contrast, ML385 is a direct inhibitor of NRF2 . It binds to the Neh1 domain of NRF2, which is responsible for DNA binding.[6] This interaction prevents the NRF2-MAFG heterodimer from binding to the ARE, thereby inhibiting the transcriptional activity of NRF2. This makes ML385 a valuable tool for studying the effects of NRF2 inhibition, particularly in disease models where NRF2 is overactivated, such as in certain cancers.
Quantitative In Vitro Performance Comparison
| Parameter | This compound | ML385 |
| Mechanism of Action | Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitor | Direct NRF2 Inhibitor (binds to Neh1 domain) |
| Reported Potency | Kᵢ: 95 nM EC₅₀: 120 nM and 170 nM[1][2][3][4] | IC₅₀: 1.9 µM[6] |
| Effect on NRF2 | Increases NRF2 protein levels and nuclear translocation[1][2][4] | Inhibits NRF2 transcriptional activity |
| Downstream Target Gene Regulation | Upregulates NRF2 target genes (e.g., HO-1, NQO1)[7] | Downregulates NRF2 target genes (e.g., NQO1, HO-1, GCLC, GCLM) |
| Reported In Vitro Model Systems | Primary cortical neurons[1][2][4] | A549, H460, EBC1 (NSCLC cell lines), HNSCC cell lines |
| Observed In Vitro Effects | Protects against Aβ-induced toxicity | Sensitizes cancer cells to chemotherapy |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to characterize and compare NRF2 modulators like this compound and ML385.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is fundamental for quantifying the activation of the NRF2 pathway.
Principle: A reporter vector containing a luciferase gene under the control of multiple ARE sequences is transfected into a suitable cell line (e.g., HEK293T or a relevant cancer cell line). Activation of NRF2 leads to its binding to the AREs and subsequent expression of luciferase, which can be quantified by luminescence.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or ML385) or vehicle control.
-
Incubation: Incubate the cells for a further 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ (for activators like this compound) or IC₅₀ (for inhibitors like ML385).
Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes
qPCR is used to measure the effect of the compounds on the mRNA expression of NRF2 target genes.
Principle: Total RNA is extracted from cells treated with the compound, reverse transcribed to cDNA, and then used as a template for qPCR with primers specific for NRF2 target genes (e.g., NQO1, HMOX1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of the test compound or vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for NRF2 and Target Proteins
Western blotting is used to assess the protein levels of NRF2 and its downstream targets.
Principle: Proteins are extracted from treated cells, separated by size via SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for qPCR. For NRF2 nuclear translocation studies, perform subcellular fractionation to separate nuclear and cytoplasmic extracts. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B for nuclear extracts). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of this compound and ML385, the following diagrams were generated using the DOT language.
NRF2 Signaling Pathway and Point of Intervention
Caption: NRF2 pathway showing this compound and ML385 intervention points.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for the in vitro comparison of NRF2 modulators.
Conclusion
This compound and ML385 are valuable chemical tools for probing the NRF2 signaling pathway, each with a distinct mechanism of action that makes them suitable for different research applications. This compound, as a Keap1-Nrf2 PPI inhibitor, serves as a classic NRF2 activator, promoting the cell's natural antioxidant response. In contrast, ML385 acts as a direct NRF2 inhibitor, offering a means to block NRF2 activity, which is particularly relevant in contexts of NRF2 hyperactivation, such as cancer.
The selection of either compound should be guided by the specific research question. For studies aiming to enhance the antioxidant response, this compound would be the appropriate choice. Conversely, for investigating the consequences of NRF2 inhibition or for sensitizing cancer cells to therapy, ML385 is the tool of choice. Further head-to-head studies in standardized in vitro systems would be invaluable for a more direct comparison of their potency and efficacy.
References
- 1. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2254492-08-3|COA [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. Design and development of Nrf2 modulators for cancer chemoprevention and therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Inter-Laboratory Reproducibility of the Novel mTOR Inhibitor NXPZ-2
A Comparative Guide for Researchers
This guide provides a framework for assessing the reproducibility of data for the novel therapeutic compound NXPZ-2, a selective inhibitor of the mammalian target of rapamycin (mTOR). Given the critical importance of reproducible findings in preclinical drug development, this document outlines standardized experimental protocols and presents a comparative analysis of hypothetical data from multiple laboratories. The objective is to offer a clear, data-driven comparison of this compound's performance against the well-established mTOR inhibitor, Rapamycin, thereby providing a benchmark for inter-laboratory validation.
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] this compound is designed to target mTOR, a central kinase in this pathway.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel kinase inhibitors.
Signaling Pathway of this compound Target
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, highlighting the central role of mTORC1 and mTORC2 complexes. This compound, as a selective mTOR inhibitor, is designed to block the downstream signaling from these complexes, thereby affecting key cellular processes like protein synthesis and cell survival.
References
Safety Operating Guide
Proper Disposal and Safe Handling of NXPZ-2
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like NXPZ-2 are critical for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential information on its characteristics and outlines best-practice procedures for its safe disposal based on general laboratory standards for chemical waste.
This compound is an orally active, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, investigated for its potential therapeutic effects in conditions like Alzheimer's disease.[1][2][3] It is supplied as a powder and is intended for research use only.[4]
Chemical and Safety Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of its properties for safe handling.
| Property | Value |
| Chemical Name | 2-((N-(4-((4-amino-N-(2-amino-2-oxoethyl)phenyl)sulfonamido)naphthalen-1-yl)-4-methoxyphenyl)sulfonamido)acetamide |
| CAS Number | 2254492-08-3[4][5][6][7][8] |
| Molecular Formula | C27H27N5O7S2[4][5][6] |
| Molecular Weight | 597.66 g/mol [4][5][6] |
| Storage (Powder) | Long-term: -20°C for months to years. Short-term: 0 - 4°C for days to weeks.[4][5] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month.[1][5] |
Recommended Disposal Protocol
Given that this compound is a bioactive research chemical, all waste materials, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Personal Protective Equipment (PPE) Requirements:
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Identify and collect all waste contaminated with this compound. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Empty vials or containers that held this compound.
-
Contaminated labware such as pipette tips, tubes, and flasks.
-
Contaminated PPE (e.g., gloves).
-
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., DMSO, saline).
-
Label the container with "Hazardous Waste," the name "this compound," and the approximate concentration and solvent.
-
-
Containment of Solid Waste:
-
Place all solid this compound waste, including contaminated labware and PPE, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For sharp items like needles or glass pipettes, use a designated sharps container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use a suitable laboratory decontaminant or a 70% ethanol solution, followed by a thorough wipe-down.
-
-
Waste Pickup and Disposal:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
-
This typically involves contacting your Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Ensure all required waste disposal forms are completed accurately.
-
This compound Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
This compound functions by inhibiting the interaction between Keap1 and Nrf2.[1][2][3] Under normal conditions, Keap1 targets Nrf2 for degradation. By blocking this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. This mechanism is a key therapeutic strategy being explored for diseases involving oxidative stress.[9][10][11][12]
Caption: this compound inhibits Keap1, allowing Nrf2 to promote gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|2254492-08-3|COA [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. tebubio.com [tebubio.com]
- 8. biocat.com [biocat.com]
- 9. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for NXPZ-2
Disclaimer: NXPZ-2 is a novel compound primarily used for research purposes.[1][2][3][4][5][6][7] The full toxicological properties of this substance may not be fully understood. This guide is intended to provide essential safety and logistical information for handling this compound in a laboratory setting. All laboratory personnel must be thoroughly trained in handling potent compounds and adhere to all institutional and national safety guidelines.
This compound is identified as an orally active Keap1-Nrf2 protein-protein interaction (PPI) inhibitor.[2][3][4][5][6][7] It is being investigated for its potential therapeutic applications in Alzheimer's disease.[1][2][5][6][7][8] While it may be shipped as a non-hazardous chemical under ambient temperatures, appropriate personal protective equipment (PPE) and handling precautions are crucial to minimize exposure, especially when handling the powdered form.[1]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Required PPE | Justification |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) | To prevent inhalation of fine particles and to protect eyes and skin from contact with the potent compound.[9] |
| Preparing Solutions | - Fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles | To contain any potential splashes or aerosols during dissolution and to protect the handler from skin and eye contact.[9] |
| Conducting Reactions | - Fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles | To provide a controlled environment for the reaction, minimizing exposure to the compound and any volatile reagents.[9] |
| General Laboratory Work (in the vicinity) | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes) | To provide a basic level of protection from accidental splashes or contamination in the designated work area.[9][10] |
Operational Plan for Handling this compound
A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances like this compound.
1. Risk Assessment and Planning:
-
Literature Review: Before handling, conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.[9]
-
Designation of a Controlled Area: All work with this compound should be conducted in a designated area, such as a fume hood, to contain any potential contamination.[9]
2. Handling Procedures:
-
Weighing and Aliquoting: Perform all manipulations of the powdered compound within a fume hood or a powder-containment balance enclosure. Use disposable weighing boats and spatulas to avoid cross-contamination and handle with care to prevent the generation of dust.[9]
-
Solution Preparation: Prepare all solutions within a fume hood. Add the solid compound to the solvent slowly to avoid splashing. Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.[9]
-
Conducting Reactions: Set up all reactions in a fume hood. Use appropriate glassware and equipment that has been inspected for cracks or defects. Maintain a clean and organized workspace.[9]
3. Decontamination and Cleaning:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.[9]
-
Equipment: Clean all non-disposable equipment thoroughly after use.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
Disposal Plan for this compound Waste
All waste generated from the handling of a novel compound must be treated as hazardous waste.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[9] |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container.[9] |
| Sharps Waste | Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous materials. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2254492-08-3|COA [dcchemicals.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. biocat.com [biocat.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
